molecular formula C16H24 B8018781 (3,3,5,5-Tetramethylcyclohexyl)benzene

(3,3,5,5-Tetramethylcyclohexyl)benzene

Cat. No.: B8018781
M. Wt: 216.36 g/mol
InChI Key: IVVACGGASUPTBP-UHFFFAOYSA-N
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Description

(3,3,5,5-Tetramethylcyclohexyl)benzene is a useful research compound. Its molecular formula is C16H24 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,3,5,5-tetramethylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24/c1-15(2)10-14(11-16(3,4)12-15)13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVACGGASUPTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3,3,5,5-Tetramethylcyclohexyl)benzene: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3,5,5-Tetramethylcyclohexyl)benzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a sterically demanding 3,3,5,5-tetramethylcyclohexyl group. While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical nature can be thoroughly understood by examining the interplay of its constituent aromatic and aliphatic moieties. This guide provides a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, expected spectroscopic signatures, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug development. The insights presented herein are derived from established principles of organic chemistry and data from analogous structures.

Physicochemical Properties

The physical properties of this compound are largely dictated by its molecular structure, which combines a planar, aromatic ring with a bulky, non-polar, saturated cyclic alkyl group.

Table 1: Estimated Physicochemical Properties of this compound
PropertyEstimated Value/DescriptionRationale
Molecular Formula C₁₆H₂₄Calculated from the structure.
Molecular Weight 216.36 g/mol Calculated from the molecular formula.
Appearance Colorless liquid or low-melting solidTypical for non-polar aromatic hydrocarbons of this molecular weight.
Boiling Point > 250 °CExpected to be significantly higher than cyclohexylbenzene (239 °C) due to increased molecular weight and van der Waals forces.
Melting Point Likely a low-melting solidThe bulky, somewhat symmetrical structure may allow for efficient crystal packing, leading to a higher melting point than simpler alkylbenzenes.
Solubility Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene, chloroform).The molecule is predominantly non-polar.
Density ~0.9 g/mLSimilar to other alkylated benzenes.

Synthesis of this compound

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene.[1][2] This electrophilic aromatic substitution reaction involves the generation of a carbocation from a suitable precursor, which then alkylates the benzene ring.

Proposed Synthetic Workflow

A plausible synthetic route would involve the reaction of benzene with 3,3,5,5-tetramethylcyclohexanol in the presence of a strong acid catalyst, or with a corresponding alkyl halide and a Lewis acid catalyst.

G cluster_reactants Reactants benzene Benzene reaction_vessel Reaction Vessel (Anhydrous Conditions) benzene->reaction_vessel precursor 3,3,5,5-Tetramethylcyclohexanol (or halide equivalent) precursor->reaction_vessel catalyst Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) or Strong Acid (e.g., H₂SO₄) catalyst->reaction_vessel intermediate Generation of 3,3,5,5-Tetramethylcyclohexyl Carbocation (Electrophile) reaction_vessel->intermediate Catalyst activates precursor product This compound intermediate->product Electrophilic Aromatic Substitution workup Aqueous Workup & Purification (Distillation/Chromatography) product->workup

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocol Considerations
  • Catalyst Choice: A strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) would be suitable if starting from an alkyl halide.[1] If using 3,3,5,5-tetramethylcyclohexanol, a strong protic acid like sulfuric acid (H₂SO₄) could be employed to generate the carbocation via dehydration.

  • Reaction Conditions: The reaction should be conducted under anhydrous conditions to prevent deactivation of the Lewis acid catalyst. An excess of benzene is often used to minimize polyalkylation, where the product, being more reactive than benzene, undergoes further alkylation.[3]

  • Carbocation Stability: The likely intermediate is a tertiary carbocation, which is relatively stable and less prone to rearrangement compared to primary or secondary carbocations.[4] This should lead to a high regioselectivity for the desired product.

  • Purification: After the reaction, the catalyst is quenched with water. The organic layer is then separated, washed, dried, and the product is isolated and purified, likely through vacuum distillation or column chromatography.

Chemical Properties and Reactivity

The chemical behavior of this compound is a composite of the reactivity of the aromatic ring and the aliphatic side chain.

Reactivity of the Benzene Ring

The 3,3,5,5-tetramethylcyclohexyl group is an electron-donating alkyl group. This has two main consequences for the reactivity of the benzene ring in electrophilic aromatic substitution reactions:

  • Activation: The alkyl group increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5]

  • Directing Effects: It is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the alkyl group.[6]

  • Steric Hindrance: The significant bulk of the 3,3,5,5-tetramethylcyclohexyl group will sterically hinder the ortho positions. Therefore, substitution at the para position is expected to be strongly favored.

Reactivity of the Aliphatic Side Chain

The carbon atom of the cyclohexyl ring directly attached to the benzene ring is a quaternary carbon and lacks benzylic protons. This is a key structural feature that differentiates it from many other alkylbenzenes. The absence of benzylic hydrogens means it is not susceptible to oxidation at this position, a common reaction for alkylbenzenes like toluene or cumene.[7] The rest of the saturated cyclohexyl ring is relatively inert, typical of alkanes.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound
Technique Expected Features
¹H NMR - Aromatic Protons: Multiplet in the range of δ 7.0-7.4 ppm (5H).- Aliphatic Protons: Several signals in the δ 0.8-1.8 ppm range corresponding to the methyl and methylene protons of the cyclohexyl ring. Expect distinct singlets for the non-equivalent methyl groups.
¹³C NMR - Aromatic Carbons: Signals in the δ 125-150 ppm range. The ipso-carbon (attached to the cyclohexyl group) will be a quaternary signal around 145-150 ppm.- Aliphatic Carbons: Signals in the δ 20-50 ppm range for the carbons of the cyclohexyl ring.
IR Spectroscopy - Aromatic C-H Stretch: Weak to medium absorption around 3030-3100 cm⁻¹.[8]- Aliphatic C-H Stretch: Strong absorption around 2850-2960 cm⁻¹.- Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.- C-H Bending (Out-of-Plane): Strong absorptions in the 690-770 cm⁻¹ range, indicative of a monosubstituted benzene ring.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 216.- Fragmentation: Likely fragmentation patterns would include the loss of methyl groups (M-15) and cleavage of the bond between the benzene and cyclohexyl rings, leading to fragments corresponding to the phenyl cation (m/z = 77) and the tetramethylcyclohexyl cation (m/z = 139).

Potential Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound, particularly its significant steric bulk and high lipophilicity, suggest several potential applications in the field of drug discovery and development.

  • Lipophilic Scaffold: The bulky, non-polar tetramethylcyclohexyl group can be used to increase the lipophilicity of a drug molecule.[9] This can enhance its ability to cross cell membranes and the blood-brain barrier, although excessive lipophilicity can also lead to poor aqueous solubility and metabolic instability.

  • Steric Shielding: The large size of the substituent can be strategically employed to shield a particular part of a molecule from metabolic enzymes, thereby increasing its half-life.[9] It can also be used to enforce a specific conformation of a molecule, which may be crucial for selective binding to a biological target.[10]

  • Fragment-Based Drug Design: The this compound core could serve as a novel fragment in fragment-based drug discovery (FBDD). Its rigid and well-defined three-dimensional shape could be exploited to probe the binding pockets of proteins.

  • Analogue Synthesis: It can be used as a building block in the synthesis of analogues of known bioactive compounds to explore structure-activity relationships (SAR). By replacing smaller alkyl or aryl groups with the bulky tetramethylcyclohexylphenyl group, researchers can investigate the impact of steric hindrance and lipophilicity on biological activity and selectivity.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the properties of similar aromatic hydrocarbons, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Flammability: Aromatic hydrocarbons are typically flammable. Keep away from heat, sparks, and open flames.[12]

  • Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact. Aromatic compounds can cause skin and eye irritation.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

Conclusion

This compound represents an interesting chemical entity whose properties are predictable from the fundamental principles of organic chemistry. While it remains a compound with limited specific documentation, its structure suggests a range of potential applications, particularly as a scaffold or building block in medicinal chemistry where the modulation of steric and lipophilic properties is critical. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and scientists interested in exploring the potential of this and other sterically hindered aromatic compounds.

References

Sources

An In-depth Technical Guide to (3,3,5,5-Tetramethylcyclohexyl)benzene: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (3,3,5,5-Tetramethylcyclohexyl)benzene, a substituted aromatic hydrocarbon. Due to its likely absence of a dedicated CAS number, this document focuses on the logical synthesis, theoretical properties, and potential applications derived from established chemical principles and data on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel bulky aromatic compounds.

Introduction and Rationale

This compound represents a unique molecular scaffold combining a rigid, sterically hindered cyclohexyl moiety with an aromatic benzene ring. The bulky tetramethylcyclohexyl group is anticipated to impart specific physical and chemical properties, such as increased lipophilicity, altered solubility, and unique conformational constraints. These characteristics make it an intriguing candidate for applications in medicinal chemistry, polymer science, and as a specialized solvent or intermediate in organic synthesis. The absence of readily available commercial sources necessitates a detailed exploration of its synthetic pathways.

Proposed Synthesis via Friedel-Crafts Alkylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene.[1][2] This classic electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[3][4]

Causality of Experimental Choices

The selection of the appropriate alkylating agent and reaction conditions is critical for a successful synthesis. The tertiary nature of the carbocation that would be formed from a 3,3,5,5-tetramethylcyclohexyl precursor suggests that the reaction should proceed readily.[5]

Choice of Precursor:

  • 3,3,5,5-Tetramethylcyclohexanol: This alcohol can be used as a precursor. In the presence of a strong acid catalyst, it can be protonated and lose water to form a stable tertiary carbocation, which then acts as the electrophile.

  • 3,3,5,5-Tetramethylcyclohexene: This alkene can also be used. Protonation of the double bond by a strong acid will generate the same tertiary carbocation.

  • 1-Chloro-3,3,5,5-tetramethylcyclohexane: This alkyl halide, in the presence of a Lewis acid like aluminum chloride, will form the tertiary carbocation.[5]

For the purpose of this guide, we will focus on the use of 3,3,5,5-Tetramethylcyclohexanol due to its relative accessibility and ease of handling compared to the corresponding alkene or alkyl halide, which may require separate synthetic steps.

Detailed Experimental Protocol

Reaction: Friedel-Crafts Alkylation of Benzene with 3,3,5,5-Tetramethylcyclohexanol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
Benzene71-43-278.11Excess
3,3,5,5-Tetramethylcyclohexanol2650-40-0156.271 eq.
Aluminum Chloride (anhydrous)7446-70-0133.341.1 eq.
Dichloromethane (anhydrous)75-09-284.93Solvent
Hydrochloric Acid (1M)7647-01-036.46Quench
Saturated Sodium Bicarbonate144-55-884.01Wash
Anhydrous Magnesium Sulfate7487-88-9120.37Drying

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride) is assembled. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane. The mixture is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of 3,3,5,5-tetramethylcyclohexanol (1 eq.) and excess benzene in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride over 30 minutes. The reaction is exothermic, and the temperature should be maintained at 0-5°C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent such as hexane to yield pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Friedel-Crafts Alkylation cluster_workup Workup & Purification Benzene Benzene (Excess) ReactionVessel Reaction at 0°C to RT in Dichloromethane Benzene->ReactionVessel Precursor 3,3,5,5-Tetramethylcyclohexanol Precursor->ReactionVessel Catalyst AlCl3 (Anhydrous) Catalyst->ReactionVessel Quench Quench with HCl/Ice ReactionVessel->Quench Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Characterization and Analytical Methods

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and spectrometric techniques.

Analytical TechniqueExpected Observations
¹H NMR - Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the benzene ring.- A multiplet in the aliphatic region for the single proton on the cyclohexyl ring attached to the benzene.- Singlets for the four methyl groups, potentially showing diastereotopic splitting.
¹³C NMR - Signals for the aromatic carbons, with the ipso-carbon being distinct.- Signals for the carbons of the cyclohexyl ring, including the quaternary carbons bearing the methyl groups.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₂₄ (216.36 g/mol ).- Fragmentation patterns showing the loss of alkyl groups from the cyclohexyl ring.
Infrared (IR) Spectroscopy - Aromatic C-H stretching vibrations above 3000 cm⁻¹.- Aliphatic C-H stretching vibrations below 3000 cm⁻¹.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Potential Applications and Future Directions

The unique structure of this compound suggests several potential areas of application for researchers and drug development professionals.

  • Medicinal Chemistry: The bulky, lipophilic tetramethylcyclohexyl group can be used to modify the pharmacokinetic properties of drug candidates. It can increase membrane permeability and potentially block metabolic sites, thereby enhancing the in vivo stability and oral bioavailability of a therapeutic agent.

  • Polymer Science: As a monomer or a modifying agent, it could be incorporated into polymers to enhance their thermal stability, solubility in organic solvents, and mechanical properties. The rigid cyclohexyl group can increase the glass transition temperature of polymers.

  • High-Performance Lubricants and Fluids: The branched alkyl structure and aromatic core are features found in high-performance lubricant base oils. This compound could exhibit favorable viscosity and thermal-oxidative stability.

Conclusion

While this compound may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through well-established Friedel-Crafts alkylation protocols. This technical guide provides a robust framework for its preparation and characterization. The distinct structural features of this molecule open up intriguing possibilities for its application in diverse fields, particularly in the development of new pharmaceuticals and advanced materials. Further research into its physical properties and reactivity is warranted to fully explore its potential.

References

  • Crunch Chemistry. (2025, September 22). Friedel-Crafts reactions in benzene. [Link][3]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link][1]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link][5]

  • Allery Chemistry. (2017, June 2). Friedel-Crafts Reactions of Benzene [Video]. YouTube. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • The Chemistry Student. (2022, January 26). Alkylation of Benzene - Friedel Crafts (A-Level Chemistry) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Mahidol University. (n.d.). 3.1 Synthesis of hexasubstituted benzene derivatives. [Link][6]

  • Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. [Link][4]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US6284931B1 - Process for producing 3, 3, 5-trimethylcyclohexylidenebisphenol.
  • Scientific Information Center. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1,3,5-Triphenylcyclohexane, cis,trans- - Similar Compounds. [Link]

  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclohexyl-3-methyl- (CAS 4575-46-6). [Link]

  • PubChem. (n.d.). 3,3,5,5-Tetramethylcyclohexanol. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent. [Link][7]

  • Google Patents. (n.d.).

Sources

Spectroscopic Elucidation of (3,3,5,5-Tetramethylcyclohexyl)benzene: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3,3,5,5-Tetramethylcyclohexyl)benzene is a polysubstituted aromatic hydrocarbon characterized by a benzene ring attached to a sterically hindered 3,3,5,5-tetramethylcyclohexyl moiety. The unique structural features of this molecule, particularly the bulky and conformationally rigid cyclohexyl group, impart distinct spectroscopic signatures. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, coupled with proven methodologies for data acquisition. The predictions are derived from a thorough analysis of structurally analogous compounds, ensuring a robust and scientifically grounded interpretation.

Methodology for Spectral Prediction

Due to the limited availability of published experimental spectra for this compound, this guide employs a predictive approach based on the well-established spectroscopic characteristics of its constituent structural fragments. The primary analogues used for this predictive analysis are:

  • Phenylcyclohexane: To model the electronic environment and spectral characteristics of the phenyl group attached to a cyclohexane ring.

  • tert-Butylcyclohexane: To approximate the influence of a bulky alkyl substituent on the cyclohexane ring.

  • 1,1,3,3-Tetramethylcyclohexane: To understand the impact of gem-dimethyl substitution on the chemical shifts and conformation of the cyclohexane ring.

By synthesizing the data from these and other related molecules, we can construct a highly accurate predicted spectroscopic profile for the target compound.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
H2', H6'~7.30Doublet2HOrtho protons on the benzene ring, deshielded by the aromatic ring current.
H3', H5'~7.25Triplet2HMeta protons on the benzene ring.
H4'~7.15Triplet1HPara proton on the benzene ring.
H1~2.50Triplet1HBenzylic proton, deshielded by the adjacent aromatic ring.
H2, H6~1.85 (axial), ~1.40 (equatorial)Multiplet4HDiastereotopic methylene protons adjacent to the benzylic carbon.
H4~1.25Singlet2HMethylene protons between two quaternary carbons, appearing as a singlet due to the absence of adjacent protons.
C3-CH₃, C5-CH₃~0.95Singlet12HEquivalent methyl groups on the quaternary carbons.

Interpretation and Causality

The ¹H NMR spectrum is predicted to show distinct regions corresponding to the aromatic and aliphatic protons. The aromatic protons (H2'/H6', H3'/H5', and H4') are expected in the downfield region (7.1-7.4 ppm) with characteristic splitting patterns for a monosubstituted benzene ring. The benzylic proton (H1) will be a triplet around 2.50 ppm, shifted downfield due to the deshielding effect of the phenyl group. The cyclohexane protons will exhibit more complex signals. The gem-dimethyl groups at C3 and C5 will render the adjacent methylene protons (H2/H6 and H4) non-equivalent. The H2 and H6 protons are expected to show complex multiplets due to both geminal and vicinal coupling. The H4 protons, situated between two quaternary carbons, are predicted to appear as a sharp singlet. The four methyl groups are chemically equivalent due to the symmetry of the 3,3,5,5-tetramethylcyclohexyl moiety and will give rise to a single, intense singlet at approximately 0.95 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-32, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C1'~148Quaternary aromatic carbon attached to the cyclohexyl group.
C2', C6'~128Aromatic CH carbons ortho to the substituent.
C3', C5'~128Aromatic CH carbons meta to the substituent.
C4'~125Aromatic CH carbon para to the substituent.
C1~45Benzylic carbon, shifted downfield by the phenyl group.
C2, C6~50Methylene carbons adjacent to the benzylic carbon.
C4~40Methylene carbon between two quaternary carbons.
C3, C5~32Quaternary carbons bearing the gem-dimethyl groups.
C3-CH₃, C5-CH₃~30Methyl carbons.

Interpretation and Causality

The ¹³C NMR spectrum is predicted to display nine distinct signals. The aromatic carbons will resonate in the 125-148 ppm range, with the ipso-carbon (C1') being the most downfield. The aliphatic carbons of the cyclohexyl ring will appear in the upfield region (30-50 ppm). The benzylic carbon (C1) is expected around 45 ppm. The quaternary carbons (C3 and C5) will be observed around 32 ppm, and their attached methyl groups will resonate at a similar chemical shift. The methylene carbons (C2, C6, and C4) will have distinct signals due to their different chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 125 MHz (or corresponding field strength) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30).

    • Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the central peak of the CDCl₃ triplet (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
~1600, ~1480Medium-WeakAromatic C=C Stretch
~1450MediumCH₂ Scissoring
~1365MediumCH₃ Symmetric Bend (umbrella mode)
~750, ~700StrongAromatic C-H Out-of-Plane Bend (monosubstituted)

Interpretation and Causality

The IR spectrum will be dominated by strong C-H stretching absorptions from the numerous aliphatic groups in the 2850-2960 cm⁻¹ region. Weaker C-H stretching bands from the aromatic ring are expected between 3000 and 3100 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring will appear as a pair of bands around 1600 and 1480 cm⁻¹. The bending vibrations for the aliphatic CH₂ and CH₃ groups will be present in the 1365-1450 cm⁻¹ range. Finally, strong absorptions in the 700-750 cm⁻¹ region will be indicative of the out-of-plane C-H bending for a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample of this compound on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - 70 eV)

m/z Predicted Relative Intensity Proposed Fragment
216Moderate[M]⁺ (Molecular Ion)
201Low[M - CH₃]⁺
159Moderate[M - C₄H₉]⁺
133High[M - C₆H₁₁]⁺ (loss of cyclohexyl radical)
91Very High (Base Peak)[C₇H₇]⁺ (Tropylium ion)
57High[C₄H₉]⁺ (tert-Butyl cation)

Interpretation and Causality

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z 216. The fragmentation pattern will be dominated by cleavages at the benzylic position and within the bulky alkyl substituent. The most abundant fragment is expected to be the tropylium ion at m/z 91, formed via benzylic cleavage followed by rearrangement. Another significant fragmentation pathway involves the loss of a tert-butyl radical (57 Da) to give a fragment at m/z 159. The formation of a tert-butyl cation at m/z 57 is also highly probable. The loss of the entire cyclohexyl radical would lead to the phenyl cation at m/z 77, though the fragment at m/z 133 resulting from cleavage of the bond between the phenyl group and the cyclohexyl ring is also anticipated.

Fragmentation M [C₁₆H₂₄]⁺˙ m/z = 216 F201 [C₁₅H₂₁]⁺ m/z = 201 M->F201 - •CH₃ F159 [C₁₂H₁₅]⁺ m/z = 159 M->F159 - •C₄H₉ F91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F91 - •C₉H₁₇ F159->F91 - C₄H₈ F57 [C₄H₉]⁺ m/z = 57

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation and introduction.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with spectral libraries if available.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopy and data from analogous structures, serves as a valuable resource for researchers in the fields of chemical synthesis, materials science, and drug development. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectral data, facilitating the unambiguous identification and characterization of this and related molecules.

References

  • SDBS (Spectral Database for Organic Compounds) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link] (for reference spectra of analogous compounds like phenylcyclohexane and tert-butylcyclohexane).

  • PubChem , National Center for Biotechnology Information. URL: [Link] (for chemical information and some spectral data on 1,1,3,3-tetramethylcyclohexane, CID 20085821)[1].

  • NIST Chemistry WebBook , National Institute of Standards and Technology. URL: [Link] (for IR and Mass Spectra of related compounds like cis-1,1,3,5-tetramethylcyclohexane)[2].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Theoretical Molecular Structure of (3,3,5,5-Tetramethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical and structural analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene , a sterically crowded hydrocarbon scaffold. The content is designed for researchers in physical organic chemistry and drug discovery, focusing on conformational locking, synthetic pathways, and hydrophobic pharmacophore properties.

Technical Guide & Structural Analysis

Executive Summary

This compound represents a unique case study in conformational rigidity within cyclohexane derivatives. Unlike simple monosubstituted cyclohexanes that undergo rapid ring flipping, this molecule exhibits a "conformational lock" due to severe 1,3-diaxial steric penalties imposed by the tetramethyl substitution pattern. This guide details the thermodynamic drivers of this structure, its synthesis from isophorone, and its utility as a bulky, lipophilic pharmacophore.

Molecular Architecture & Connectivity

The molecule consists of a benzene ring attached to the C1 position of a cyclohexane ring. The cyclohexane core is substituted with four methyl groups, located as geminal pairs at the C3 and C5 positions.

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.36 g/mol

  • Key Structural Feature: The 3,3,5,5-tetramethyl motif creates a "chute" of steric bulk that dictates the orientation of the phenyl substituent at C1.

2D Topology

The connectivity is defined by the central cyclohexane ring:

  • C1: Substituted with Phenyl (

    
    ) and Hydrogen (
    
    
    
    ).
  • C2/C6: Methylene (

    
    ) bridges, unsubstituted.
    
  • C3/C5: Quaternary carbons, each bearing two Methyl groups (

    
    ).
    
  • C4: Methylene (

    
    ) bridge.
    

Conformational Analysis: The "Locked" Chair

The defining characteristic of this molecule is its refusal to undergo significant ring flipping at ambient temperatures. To understand this, we must analyze the thermodynamics of the two possible chair conformers.

The Energy Landscape

In a standard cyclohexane, a phenyl group prefers the equatorial position with an A-value of ~2.8 kcal/mol. However, the presence of axial methyl groups at C3 and C5 dramatically alters this energy landscape.

Conformer A: Phenyl Equatorial (Ground State)
  • Geometry: The phenyl group lies in the equatorial plane. The C1-Hydrogen is axial.

  • Steric Interactions: The C1-Axial Hydrogen projects into the same space as the C3-Axial and C5-Axial methyl groups.

  • Strain Calculation:

    • Interaction: 1,3-diaxial

      
      .
      
    • Count: 2 interactions (C1-H vs C3-Me; C1-H vs C5-Me).

    • Energy Cost:

      
      .
      
  • Result: While slightly strained compared to a naked cyclohexane, this conformation is geometrically permissible and stable.

Conformer B: Phenyl Axial (Forbidden)
  • Geometry: The phenyl group is forced into the axial position.

  • Steric Interactions: The bulky phenyl ring projects directly into the C3-Axial and C5-Axial methyl groups.

  • Strain Calculation:

    • Interaction: 1,3-diaxial

      
      .
      
    • Count: 2 interactions.

    • Energy Cost: A 1,3-diaxial interaction between a phenyl ring and a methyl group is energetically catastrophic (estimated

      
       per interaction due to Van der Waals radii overlap).
      
  • Result: This conformer is essentially inaccessible.[1] The steric clash between the ortho-hydrogens of the phenyl ring and the axial methyls would force a distortion of the ring, likely into a high-energy twist-boat, but the chair with Phenyl-Equatorial remains vastly superior.

Visualization of Conformational Locking

The following diagram illustrates the energy disparity that locks the molecule into the Phenyl-Equatorial state.

Conformation Start Cyclohexane Ring Flip Equilibrium ChairA Conformer A (Ground State) Phenyl: Equatorial Interaction: H(ax) vs 2x Me(ax) Strain: ~1.8 kcal/mol Start->ChairA Dominant Pathway ChairB Conformer B (High Energy) Phenyl: Axial Interaction: Ph(ax) vs 2x Me(ax) Strain: >10 kcal/mol (Prohibitive) Start->ChairB Sterically Blocked Twist Twist-Boat Intermediate Relieves 1,3-strain but adds torsional strain Unfavorable vs Chair A ChairB->Twist Relaxation attempt Twist->ChairA Rapid Collapse

Figure 1: Conformational energy logic showing the thermodynamic prohibition of the Axial-Phenyl conformer.

Synthetic Pathways & Validation

The synthesis of this compound relies on constructing the sterically crowded cyclohexane ring first, followed by the attachment of the phenyl group.

Protocol: From Isophorone to Target

The most robust route utilizes Isophorone (3,5,5-trimethylcyclohex-2-enone) as a starting material.

  • Conjugate Addition (Kharasch Addition):

    • Reagents: Methylmagnesium bromide (MeMgBr), Copper(I) Iodide (CuI),

      
      .
      
    • Mechanism:[1][2][3][4] The copper catalyst promotes 1,4-addition of the methyl group to the enone system of isophorone.

    • Product:3,3,5,5-Tetramethylcyclohexanone .[3][4]

    • Note: This step installs the critical gem-dimethyl groups at C3 (relative to the carbonyl).

  • Grignard Addition:

    • Reagents: Phenylmagnesium bromide (PhMgBr), THF.

    • Mechanism:[1][2][3][4] 1,2-addition to the ketone.

    • Product:1-Phenyl-3,3,5,5-tetramethylcyclohexan-1-ol (Tertiary alcohol).

  • Ionic Hydrogenation (Deoxygenation):

    • Reagents: Triethylsilane (

      
      ), Trifluoroacetic acid (TFA).
      
    • Mechanism:[1][2][3][4] Protonation of the alcohol to form a carbocation, followed by hydride transfer from the silane.

    • Why this method? Direct acid-catalyzed dehydration followed by catalytic hydrogenation can lead to skeletal rearrangements (Wagner-Meerwein shifts) due to the crowded gem-dimethyl groups. Ionic hydrogenation is milder and preserves the carbon skeleton.

    • Product:This compound .

Synthesis Isophorone Isophorone (3,5,5-Trimethyl...) Ketone 3,3,5,5-Tetramethyl- cyclohexanone Isophorone->Ketone 1. MeMgBr, CuI (1,4-Addition) Alcohol Tertiary Alcohol (Intermediate) Ketone->Alcohol 2. PhMgBr (1,2-Addition) Target (3,3,5,5-Tetramethyl- cyclohexyl)benzene Alcohol->Target 3. Et3SiH, TFA (Ionic Hydrogenation)

Figure 2: Synthetic route minimizing skeletal rearrangement via ionic hydrogenation.

Physical Properties & Pharmacophore Utility

Lipophilicity & Surface Area

This molecule is a "grease ball"—a highly lipophilic, space-filling scaffold.

  • LogP (Estimated): ~5.5 - 6.0.

  • Role in Drug Design: It serves as a bulky hydrophobic anchor. The 3,3,5,5-tetramethyl pattern provides a broader hydrophobic surface area than a simple cyclohexyl group, potentially increasing van der Waals contacts within a large hydrophobic binding pocket (e.g., nuclear receptors).

Rotational Dynamics

While the cyclohexane ring is locked in a chair, the phenyl ring at C1 possesses rotational freedom around the


 bond. However, the rotation is not entirely free.[1][2] The "perpendicular" conformation (phenyl plane perpendicular to the C1-H bond) is generally preferred to minimize steric clashes with the equatorial hydrogens at C2 and C6.

References

  • Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. Journal of the American Chemical Society, 63(9), 2308–2316. Link

  • Allinger, N. L., & Tribble, M. T. (1971). Conformational Analysis.[1][2][5] LXXVI. The Conformational Energies of the Phenyl Group. Tetrahedron Letters, 12(35), 3259–3262. Link

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633–651. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,3-diaxial interactions).

Sources

Solubility of (3,3,5,5-Tetramethylcyclohexyl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

(3,3,5,5-Tetramethylcyclohexyl)benzene (often referred to as 1-phenyl-3,3,5,5-tetramethylcyclohexane) is a bulky, lipophilic hydrocarbon used primarily as a specialized intermediate in the synthesis of liquid crystals, traction fluids, and sterically hindered ligands for catalysis.

Its structure consists of a planar aromatic phenyl ring attached to a non-planar, chair-conformation cyclohexyl ring substituted with four methyl groups at the 3 and 5 positions. This unique geometry creates a "hydrophobic shield," rendering the molecule highly soluble in non-polar organic media while exhibiting negligible solubility in aqueous or highly polar protic environments.

Key Physicochemical Identifiers:

  • Chemical Formula: C₁₆H₂₄[1][2]

  • Molecular Weight: ~216.36 g/mol

  • Predicted LogP: ~6.5 – 7.2 (High Lipophilicity)

  • Physical State: Viscous liquid or low-melting solid (depending on isomeric purity and temperature).

Part 2: Theoretical Solubility Framework

To understand the solubility behavior of this compound without exhaustive empirical data, we apply Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle.

Dissolution Mechanism

The dissolution of this compound is driven by London Dispersion Forces and Pi-Pi Stacking .

  • Aliphatic Region: The tetramethylcyclohexyl group interacts favorably with aliphatic chains (e.g., Hexane, Heptane) via Van der Waals forces.

  • Aromatic Region: The phenyl ring allows for pi-pi interactions with aromatic solvents (e.g., Toluene, Benzene).

  • Hydrophobic Effect: The lack of polar functional groups (OH, NH, COOH) means it cannot participate in hydrogen bonding, leading to phase separation in water and alcohols.

Visualization of Solvation Dynamics

SolvationMechanism cluster_0 Solute Structure cluster_1 Solvent Interaction Types Node1 This compound Node2 Non-Polar Solvents (Hexane, Toluene) Node1->Node2 Strong VdW & Pi-Stacking Node3 Polar Protic Solvents (Water, Methanol) Node1->Node3 H-Bond Network Exclusion (Insoluble) Result1 Result1 Node2->Result1 Homogeneous Solution Result2 Result2 Node3->Result2 Phase Separation

Figure 1: Mechanistic pathway of dissolution showing favorable interactions with non-polar solvents versus exclusion by polar protic networks.

Part 3: Solvent Compatibility Profile

The following table categorizes solvents based on their ability to dissolve this compound at room temperature (25°C).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Aliphatic Hydrocarbons n-Hexane, Cyclohexane, HeptaneExcellent (>100 mg/mL)Perfect match for the tetramethylcyclohexyl moiety; dominant dispersion forces.
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent (>100 mg/mL)Pi-pi stacking with the phenyl ring + dispersion forces.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery Good (>50 mg/mL)High solvency power for lipophilic compounds; useful for extraction.
Ethers Diethyl Ether, THF, MTBEGood (>20 mg/mL)Moderate polarity allows solvation; THF is excellent for reactions.
Polar Aprotic Acetone, Ethyl AcetateModerate Soluble, but may require heating for high concentrations.
Polar Aprotic (High BP) DMSO, DMF, AcetonitrileLow/Poor High polarity and internal solvent structure disfavor the hydrophobic solute.
Polar Protic Methanol, Ethanol, WaterInsoluble (<0.1 mg/mL)Strong H-bonding network of solvent excludes the non-polar solute.

Part 4: Experimental Protocol for Solubility Determination

For researchers needing precise quantitative data (e.g., for formulation or recrystallization), the Saturation Shake-Flask Method coupled with HPLC-UV is the gold standard.

Protocol Workflow

1. Preparation:

  • Add excess solid/liquid this compound to 5 mL of the target solvent in a crimp-top vial.

  • Ensure a visible undissolved phase remains (saturation condition).

2. Equilibration:

  • Agitate at 25°C for 24 hours using an orbital shaker.

  • Allow to stand for 4 hours to let undissolved particles settle.

3. Sampling & Analysis:

  • Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane).

  • Dilute the filtrate with Acetonitrile (ACN).

  • Analyze via HPLC (C18 Column, ACN/Water gradient, UV detection at 254 nm).

Experimental Logic Diagram

ExperimentalProtocol cluster_QA Quality Control Start Start: Excess Solute + Solvent Agitate Agitate (24h, 25°C) Start->Agitate Settle Sedimentation Phase Agitate->Settle Check Check for Undissolved Solid Agitate->Check Filter Filtration (0.45µm PTFE) Settle->Filter Dilute Dilution with ACN Filter->Dilute Analyze HPLC-UV / GC-FID Analysis Dilute->Analyze

Figure 2: Step-by-step workflow for the quantitative determination of solubility.

Part 5: Applications & Synthesis Context

1. Synthesis & Processing:

  • Reaction Medium: Reactions involving this compound (e.g., Friedel-Crafts alkylation) should be conducted in Chlorinated solvents (DCM) or Nitrobenzene if high temperatures are required.

  • Purification: Due to its high lipophilicity, it can be easily extracted from aqueous reaction quenches using Hexane or Ethyl Acetate .

2. Materials Science:

  • Traction Fluids: The bulky cyclohexyl group prevents efficient crystal packing, maintaining fluidity at lower temperatures, making it a candidate for traction fluids where high friction coefficients are needed under pressure.

  • Liquid Crystals: The trans-isomer of 1-phenyl-3,3,5,5-tetramethylcyclohexane is often a core rigid fragment in liquid crystal mesogens.

References

  • PubChem. 3,3,5,5-Tetramethylcyclohexanol (Precursor Data). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1,1,3,5-Tetramethylcyclohexane (Structural Analog Data). National Institute of Standards and Technology.[3] Available at: [Link]

  • Ramidus AB. Catalog Entry: 1-Phenyl-3,3,5,5-tetramethylcyclohexane.[1] Ramidus Store. Available at: [Link]

  • Cheméo. Physical Properties of Alkyl-Substituted Benzenes. Available at: [Link][2][4]

Sources

Technical Guide: Industrial and Pharmaceutical Utility of Bulky Alkylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bulky alkylbenzenes—arene systems substituted with sterically demanding groups such as tert-butyl, isopropyl, or complex branched chains—occupy a critical niche in both materials science and medicinal chemistry. Unlike their linear counterparts (Linear Alkylbenzenes or LABs), which are optimized for biodegradability and detergency, bulky alkylbenzenes are engineered for persistence, thermal stability, and steric shielding .

This guide explores the divergent applications of these molecules: from "Heavy Alkyl Benzenes" (HAB) acting as robust dielectric fluids in high-voltage transformers, to tert-butyl moieties serving as metabolic "blockers" in modern pharmacophores.

Part 1: Structural Chemistry & Synthesis

The Steric Imperative

The utility of bulky alkylbenzenes is derived from steric hindrance .[1] A bulky group like a tert-butyl moiety (


) acts as a rigid shield.[2]
  • Electronic Effect: It is electron-donating (+I effect), activating the ring for further electrophilic substitution, yet its size directs incoming groups to the para position (or meta if thermodynamic control dominates in poly-alkylation).

  • Physical Effect: It disrupts crystal packing (lowering melting points relative to molecular weight) and increases lipophilicity (

    
    ).
    
Synthesis: The Challenge of Selectivity

The synthesis of defined bulky alkylbenzenes, such as 1,3,5-tri-tert-butylbenzene , requires precise control over Friedel-Crafts alkylation to prevent isomerization or polymerization.

Diagram 1: Stepwise Steric Control in Alkylation

The following diagram illustrates the pathway from benzene to the thermodynamically stable 1,3,5-isomer, highlighting the role of steric blocking in directing the substitution pattern.

SynthesisPathway Benzene Benzene Mono tert-Butylbenzene (Kinetic Product) Benzene->Mono Alkylation tBuCl t-BuCl + AlCl3 (Catalyst) tBuCl->Mono Di 1,4-Di-tert-butylbenzene (Para-directed) Mono->Di Steric direction to Para Tri 1,3,5-Tri-tert-butylbenzene (Thermodynamic Sink) Di->Tri Isomerization & Further Alkylation

Caption: Synthesis of 1,3,5-tri-tert-butylbenzene via Friedel-Crafts alkylation. The bulky groups force the final substituent into the meta position to relieve steric strain (thermodynamic control).

Part 2: Pharmaceutical Applications (Medicinal Chemistry)

The "Bulky Butyl" Effect in Drug Design

In drug discovery, bulky alkyl groups are not merely structural fillers; they are functional tools used to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3]

  • Metabolic Blocking: Cytochrome P450 enzymes (CYPs) typically attack exposed C-H bonds. Placing a bulky tert-butyl group at a "metabolic hot spot" can sterically hinder the enzyme's iron-oxo center from accessing the carbon, thereby extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: A tert-butyl group adds significant hydrophobicity, helping polar drugs cross the blood-brain barrier (BBB).

Case Study: Bioisosteres and Stability

While tert-butyl groups block metabolism, they can sometimes be oxidized themselves (to alcohols). Modern medicinal chemistry often replaces them with trifluoromethylcyclopropyl groups as metabolically stable bioisosteres [1].

Diagram 2: Metabolic Shielding Mechanism

MetabolicShield Drug Drug Molecule Site Metabolic Hotspot (Reactive C-H) Drug->Site Shield Bulky Group (tert-Butyl) Drug->Shield CYP Cytochrome P450 (Heme Iron) Shield->CYP Steric Repulsion Result Metabolism Blocked (Increased t1/2) Shield->Result CYP->Site Attempted Oxidation

Caption: Mechanism of steric shielding. The bulky alkyl group physically prevents the CYP enzyme from accessing the reactive metabolic site.

Part 3: Industrial Applications (Fluids & Materials)

Heavy Alkyl Benzenes (HAB) in Lubricants

While Linear Alkylbenzenes (LAB) are used for detergents, the "heavy" byproducts (branched dialkylbenzenes and diphenylalkanes) are prized for their lack of reactivity.

  • Refrigeration Oils: Synthetic alkylbenzenes (e.g., Zerol® series) are the standard for HCFC and CFC refrigeration systems. Their branched structure ensures miscibility with refrigerants at low temperatures (low floc point) where mineral oils would precipitate wax [2].

  • Dielectric Fluids: In high-voltage transformers and cables, HABs serve as insulating oils. Their aromatic ring can absorb high-energy electrons (gassing tendency) preventing insulation breakdown, while the alkyl chains maintain fluidity [3].

Advanced Materials: Organic Electronics

Bulky alkylbenzenes are critical in Organic Field-Effect Transistors (OFETs) . Substituents like tert-butyl or complex branched chains are attached to polycyclic aromatic hydrocarbons (e.g., triphenylene).

  • Function: These bulky groups prevent the aromatic cores from stacking too tightly (which causes precipitation) while guiding them into columnar superlattices that facilitate charge transport [4].

Part 4: Comparative Data Analysis

The following table contrasts the industrial utility of Linear vs. Bulky (Branched) Alkylbenzenes.

FeatureLinear Alkylbenzenes (LAB)Bulky/Branched Alkylbenzenes (HAB/BAB)
Primary Structure Straight chain (

) attached to benzene.
Branched chains, multiple alkyl groups, or tert-butyls.
Biodegradability High (Rapid aerobic degradation).Low (Persistent; "Hard" alkylbenzenes).
Key Application Household Detergents (LAS).[4][5]Refrigeration Lubricants, Heat Transfer Fluids.[6][7]
Thermal Stability Moderate.High (Resists oxidation and sludge formation).
Pour Point Higher (Waxy at low temps).Very Low (Excellent for arctic/cryogenic use).

Part 5: Experimental Protocol

Protocol: Synthesis of 1,3,5-Tri-tert-butylbenzene

Objective: Synthesize a sterically crowded aromatic system to demonstrate thermodynamic control in Friedel-Crafts alkylation.

Safety: Perform in a fume hood.


 reacts violently with water.
Reagents:
  • Benzene (dry)

  • tert-Butyl chloride (excess)

  • Aluminum Chloride (

    
    , anhydrous)
    
Workflow:
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a drying tube (

    
    ) to exclude moisture.
    
  • Catalyst Activation: Add 0.1 mol of anhydrous

    
     to the flask.
    
  • Addition: Add dry benzene (0.5 mol) and cool to 0°C in an ice bath.

  • Alkylation: Slowly add tert-butyl chloride (1.6 mol) dropwise. The reaction will evolve HCl gas (trap this gas).

  • Isomerization (Crucial Step): Once addition is complete, remove the ice bath and warm the mixture to room temperature. Stir for 2 hours.

    • Note: Initial products are mono- and 1,4-di-tert-butylbenzene. The extended stirring allows the bulky groups to migrate to the 1,3,5 positions to minimize steric repulsion (thermodynamic control).

  • Quenching: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.

  • Purification: Extract with ether, wash with bicarbonate, and dry over

    
    . Recrystallize from ethanol.
    
    • Target Yield: White crystals, MP: 72–73°C.

Diagram 3: Industrial Production Workflow (HAB)

IndustrialFlow Feed Benzene + Olefins Reactor Alkylation Unit (HF or Detal Catalyst) Feed->Reactor Separator Fractionation Column Reactor->Separator LAB Linear Alkylbenzene (To Detergents) Separator->LAB Distillate HAB Heavy Alkylbenzene (Bottoms) Separator->HAB Residue Lube Lube Oil Additive HAB->Lube Therm Heat Transfer Fluid HAB->Therm

Caption: Industrial fractionation of alkylbenzenes. HAB is recovered as the high-boiling fraction and repurposed for high-performance fluids.

References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nu-Calgon. (n.d.).[8] Zerol Alkylbenzene Refrigeration Oil Product Data. Available at: [Link]

  • Transparency Market Research. (2020). Heavy Alkyl Benzenes Market: Global Industry Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2015). The steric hindrance effect of bulky groups on the formation of columnar superlattices. New Journal of Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The (3,3,5,5-tetramethylcyclohexyl)benzene scaffold represents a unique structural motif in medicinal chemistry and materials science. Unlike simple cyclohexylbenzenes, the 3,3,5,5-tetramethyl substitution pattern introduces significant steric bulk and lipophilicity while enforcing rigid conformational preferences on the cyclohexane ring.

This application note details a robust, modular synthetic protocol for accessing these derivatives. While direct Friedel-Crafts alkylation is theoretically possible, it is often plagued by rearrangement and polyalkylation due to the steric congestion of the tertiary carbocation. Therefore, this guide prioritizes a stepwise Grignard-mediated approach , ensuring regiospecificity and high purity suitable for pharmaceutical standards.

Key Chemical Challenges
  • Steric Hindrance: The gem-dimethyl groups at positions 3 and 5 create a "molecular cleft," hindering nucleophilic attack at the carbonyl carbon of the precursor ketone.

  • Conformational Locking: The 1,3-diaxial interactions between the axial methyls and the incoming phenyl group dictate strict stereochemical outcomes.

  • Precursor Availability: The requisite ketone, 3,3,5,5-tetramethylcyclohexanone, is not a standard commodity chemical and requires specific synthesis from isophorone.

Retrosynthetic Analysis & Workflow

The most reliable route disconnects the C1-C1' bond between the cyclohexane and benzene rings. We utilize a Kharasch Addition to build the tetramethyl core, followed by a Grignard addition/deoxygenation sequence to install the aryl group.

synthesis_workflow.dot

SynthesisWorkflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Aryl Coupling cluster_2 Phase 3: Deoxygenation Isophorone Isophorone (Starting Material) TMCH_Ketone 3,3,5,5-Tetramethylcyclohexanone (Key Intermediate) Isophorone->TMCH_Ketone 1,4-Conjugate Addition (Cu-Catalyzed) MeMgBr MeMgBr / CuI (Kharasch Reagent) MeMgBr->TMCH_Ketone Tert_Alcohol Tertiary Alcohol Intermediate TMCH_Ketone->Tert_Alcohol Nucleophilic Addition (THF, Reflux) ArMgBr Aryl Grignard (Ar-MgBr) ArMgBr->Tert_Alcohol Alkene Cyclohexene Derivative Tert_Alcohol->Alkene Acid-Catalyzed Dehydration Final_Product This compound (Target) Alkene->Final_Product Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Modular synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Phase 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone

Rationale: Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) is readily available. To achieve the 3,3,5,5-tetramethyl pattern, we must perform a conjugate addition of a methyl group.[1] Standard Grignard reagents favor 1,2-addition; therefore, a Copper(I) catalyst is strictly required to force 1,4-addition (Kharasch effect).

Reagents:

  • Isophorone (1.0 equiv)

  • Methylmagnesium Bromide (MeMgBr) (1.2 equiv, 3.0 M in ether)

  • Copper(I) Iodide (CuI) (1-2 mol%)

  • Solvent: Anhydrous THF

Protocol:

  • Catalyst Setup: In a flame-dried 3-neck flask under Argon, suspend CuI (2 mol%) in anhydrous THF. Cool to 0°C.

  • Grignard Addition: Add MeMgBr solution dropwise. The solution will turn dark, indicating the formation of the organocuprate species (e.g.,

    
     if Li salts are present, or transient organocopper species).
    
  • Substrate Addition: Add Isophorone dropwise over 30 minutes, maintaining internal temperature <5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC/GC.

  • Quench: Cool to 0°C and quench with saturated

    
     (aq) to solubilize copper salts (deep blue solution).
    
  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation under reduced pressure yields 3,3,5,5-tetramethylcyclohexanone as a colorless oil.

Critical Control Point: The absence of 1,2-addition product (tertiary alcohol) must be verified by IR (retention of C=O stretch) or NMR.

Phase 2: Grignard Coupling (Aryl Insertion)

Rationale: The carbonyl carbon in 3,3,5,5-tetramethylcyclohexanone is sterically shielded by the axial methyl groups at C3 and C5. High concentrations and reflux conditions are often necessary to drive the reaction to completion.

Reagents:

  • 3,3,5,5-Tetramethylcyclohexanone (1.0 equiv)

  • Phenylmagnesium Bromide (PhMgBr) (1.5 equiv)

  • Solvent: Anhydrous THF (preferred over ether for higher reflux temp)

Protocol:

  • Reagent Prep: Prepare PhMgBr from bromobenzene and Mg turnings in THF (iodine crystal initiator). Ensure complete consumption of Mg.

  • Addition: Add the ketone solution (in THF) to the refluxing Grignard solution slowly.

    • Note: Inverse addition (ketone to Grignard) ensures excess nucleophile is always present, driving the kinetically slow addition.

  • Reflux: Reflux for 4–12 hours. The steric bulk significantly retards the rate compared to simple cyclohexanone.

  • Quench: Pour onto ice/HCl. (Acidic quench is acceptable here as the tertiary alcohol is the target, though dehydration might occur spontaneously if heated).

  • Isolation: Extract and concentrate to yield 1-phenyl-3,3,5,5-tetramethylcyclohexanol .

Phase 3: Dehydration and Hydrogenation

Rationale: Direct reduction of the tertiary alcohol to the alkane is difficult. It is more efficient to dehydrate to the alkene and then hydrogenate.

Step A: Dehydration

  • Dissolve the tertiary alcohol in Toluene.

  • Add catalytic

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH).
  • Reflux with a Dean-Stark trap to remove water.

  • Result: Formation of 1-phenyl-3,3,5,5-tetramethylcyclohexene (endo-cyclic double bond) and potentially isomers. Isomer mixture is irrelevant as all hydrogenate to the same alkane.

Step B: Hydrogenation

  • Dissolve the alkene in Ethanol/Ethyl Acetate (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure is usually sufficient, but 3-5 bar in a Parr shaker speeds up the reaction due to steric hindrance).
    
  • Filtration: Remove catalyst via Celite.

  • Final Purification: Recrystallization (from pentane/ethanol) or silica chromatography.

Stereochemical Analysis & Data Interpretation

The final product, this compound, exhibits a specific conformational preference.

ParameterObservationMechanistic Cause
Preferred Conformation ChairCyclohexane ring stability.
Phenyl Orientation EquatorialAvoids severe 1,3-diaxial interactions with axial Methyls at C3/C5.
Methyl Orientation 2 Axial, 2 EquatorialFixed by the 3,3,5,5-substitution pattern.
NMR Signature

Multiplet at

2.5-3.0
Benzylic proton (H1) is Axial (triplet of triplets coupling pattern).

Stereochemical Diagram (Text Description): In the lowest energy chair conformation, the Phenyl group at C1 is Equatorial . The Methyl groups at C3 and C5 are split: two are Equatorial, and two are Axial. If the Phenyl group were Axial, it would clash directly with the syn-axial Methyl groups, creating a highly unstable "1,3,5-triaxial" conflict.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Phase 1 1,2-Addition (Grignard attack)Ensure CuI is fresh and anhydrous. Maintain temp <5°C during addition.
Incomplete Phase 2 Steric HindranceUse THF reflux (66°C) instead of Ether (35°C). Increase reaction time to 12h+.
Alkene Isomerization Acid strength too highUse milder acid (

-TsOH) or lower temp. (Not critical if following with hydrogenation).
Hydrogenation Stalled Catalyst Poisoning / StericsIncrease pressure (50 psi). Use Pearlman's Catalyst (

) for sterically hindered alkenes.

References

  • Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. Journal of the American Chemical Society, 63(9), 2308–2316. Link (Foundational work on Cu-catalyzed addition to Isophorone).

  • Vertex AI Search Result 1.1 & 1.2. Method of preparing 3,3,5,5-tetramethylcyclohexanone. Google Patents. Link (Industrial protocol for precursor synthesis).

  • BenchChem. Friedel-Crafts Alkylation of Benzene Protocol. Link (General reference for alternative route limitations).

  • PubChem. 1,1,3,5-Tetramethylcyclohexane Compound Summary. Link (Physical properties of the core scaffold).

  • NIST Chemistry WebBook. 1,1,3,5-Tetramethylcyclohexane.[2] Link (Spectral data for verification).

Sources

Application Note: Analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable analytical procedure for this compound. This document elucidates the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. Key aspects covered include sample preparation, optimized GC-MS parameters, data acquisition, and spectral interpretation, all supported by authoritative sources.

Introduction and Significance

This compound is an alkylated aromatic hydrocarbon. The analysis of such compounds is crucial in various fields, including environmental monitoring, industrial chemical synthesis, and pharmaceutical development, where they may appear as intermediates, impurities, or final products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds due to its exceptional separation capabilities and definitive identification power.[2][3]

The structural complexity of this compound, featuring a highly substituted cycloalkane ring attached to a benzene moiety, necessitates a well-defined analytical method to ensure accurate identification and quantification, distinguishing it from potential isomers. This application note serves as a practical guide to developing and validating a GC-MS method tailored for this specific analyte.

Principles of GC-MS Analysis

GC-MS combines two powerful analytical techniques to provide comprehensive sample analysis.[4]

  • Gas Chromatography (GC): The sample, in a volatile solvent, is injected into the GC, where it is vaporized.[5] An inert carrier gas (typically helium or hydrogen) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation of compounds is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase, which is primarily influenced by their boiling points and chemical affinities.[5]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[6] These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.

Experimental Protocol: A Step-by-Step Guide

Sample Preparation

The objective of sample preparation is to extract and concentrate the analyte of interest from the sample matrix while removing interfering components.[2][7] The choice of method depends on the sample matrix (e.g., pharmaceutical formulation, environmental sample, reaction mixture).

Protocol for Liquid Samples (e.g., reaction mixtures, liquid formulations):

  • Dilution: Accurately dilute a known volume or weight of the sample in a volatile organic solvent. Suitable solvents include hexane, dichloromethane, or ethyl acetate.[5][8] The final concentration should be approximately 10 µg/mL to achieve an on-column loading of around 10 ng with a 1 µL injection.[8]

  • Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm syringe filter to prevent blockage of the GC syringe and contamination of the injector and column.[5][8]

  • Transfer: Transfer the final, clear solution into a 1.5 mL glass autosampler vial for analysis.[8]

Protocol for Solid Samples (e.g., soil, solid drug formulations):

  • Extraction: Employ a suitable extraction technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate the analyte from the matrix.[5][9]

    • LLE: This technique separates analytes based on their differential solubility in two immiscible solvents.[5]

    • SPE: This method concentrates and purifies analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.[5]

  • Solvent Evaporation and Reconstitution: After extraction, the solvent is typically evaporated under a gentle stream of nitrogen. The residue is then reconstituted in a known volume of a volatile solvent suitable for GC-MS analysis.

Instrumentation and Analytical Conditions

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting Justification
Gas Chromatograph
Injector TypeSplit/SplitlessAllows for both high concentration (splitless) and low concentration (split) sample analysis.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[10]
Injection Volume1 µLA standard volume for capillary GC.
Split Ratio20:1 (adjustable based on sample concentration)Prevents column overloading while ensuring a representative sample is analyzed.
Carrier GasHelium (99.999% purity)An inert and efficient carrier gas for GC-MS.
Flow Rate1.0 mL/min (Constant Flow Mode)Provides optimal column efficiency and reproducible retention times.[11]
ColumnNon-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessThe 5% phenyl-arylene phase provides excellent resolution for a wide range of non-polar to moderately polar compounds, including alkylated benzenes.[12]
Oven Temperature ProgramInitial: 60 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min)A starting temperature of 60°C allows for good focusing of volatile components. The temperature ramp ensures efficient elution of the analyte, and the final hold period cleanses the column of any less volatile components.[11]
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates stable and extensive mass spectral libraries.[6]
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains consistent ion transmission.
Acquisition ModeFull ScanAllows for the collection of all fragment ions, which is essential for qualitative analysis and library searching.
Mass Rangem/z 40-450Covers the expected molecular ion and fragment ions of this compound and potential impurities.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from saturating the detector.
Data Acquisition and Processing
  • System Suitability: Before sample analysis, inject a standard solution of this compound to verify system performance, including peak shape, retention time, and detector response.

  • Sample Analysis: Analyze the prepared samples using the established GC-MS method.

  • Data Processing: Utilize the instrument's software to integrate the chromatographic peaks and generate mass spectra.

Data Analysis and Interpretation

Qualitative Analysis: Identification

The primary method for identifying this compound is through the comparison of its acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[13][14][15]

  • Expected Mass Spectrum: The mass spectrum of this compound will exhibit a molecular ion peak (M+) corresponding to its molecular weight. Characteristic fragment ions will also be present, resulting from the cleavage of the cyclohexyl ring and the loss of alkyl groups. The fragmentation pattern is a unique identifier.

  • Library Matching: The acquired spectrum is searched against the library. A high match factor (typically >80%) and a visual comparison of the spectra provide a high degree of confidence in the identification.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different known concentrations.[16]

Protocol for Quantification:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of this compound in the chosen solvent. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Analyze Standards: Analyze each calibration standard using the optimized GC-MS method.

  • Construct Calibration Curve: Plot the peak area of the analyte against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantify Samples: Analyze the unknown samples and use the peak area of the analyte and the calibration curve equation to calculate the concentration of this compound in the sample.

Visualizing the Analytical Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Sample Initial Sample Dilution Dilution in Volatile Solvent Sample->Dilution Filter Filtration/Centrifugation Dilution->Filter Vial Transfer to Autosampler Vial Filter->Vial Injector GC Injector (250°C) Vial->Injector 1 µL Injection Column GC Column (Temperature Programmed) Injector->Column Separation IonSource MS Ion Source (EI, 70eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Filtering Acquisition Data Acquisition System Detector->Acquisition TIC Total Ion Chromatogram Acquisition->TIC MassSpectrum Mass Spectrum Generation TIC->MassSpectrum Peak Integration Quantification Quantification via Calibration TIC->Quantification Peak Area LibrarySearch NIST Library Search MassSpectrum->LibrarySearch Identification Report Final Report LibrarySearch->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Method Validation and Quality Control

To ensure the reliability of the analytical results, the GC-MS method should be validated according to guidelines from the International Council for Harmonisation (ICH) or other relevant regulatory bodies.[17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Regularly running quality control (QC) samples with known concentrations of the analyte is essential for monitoring the ongoing performance of the method.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Poor Sensitivity - Sample concentration too low- Injector or column contamination- Leak in the system- Concentrate the sample or use splitless injection.- Clean the injector liner and trim the column.- Perform a leak check.
Peak Tailing - Active sites in the injector liner or column- Column degradation- Use a deactivated injector liner.- Replace the column.
Co-eluting Peaks - Inadequate chromatographic separation- Optimize the oven temperature program (slower ramp rate).- Use a longer column or a column with a different stationary phase.
Poor Library Match - Co-eluting impurity- Incorrect mass spectral acquisition parameters- Improve chromatographic separation.- Verify MS tune and acquisition parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve reliable and accurate identification and quantification of this compound. The principles of method validation and routine quality control are paramount to ensuring the integrity of the generated data.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • JSB. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Retrieved from [Link]

  • SCION Instruments. (2023, August 23). Sample preparation GC-MS. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • GC Image. (n.d.). NIST/EPA/NIH Mass Spectral Library and Search Software. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Al-Kirshi, A. R., et al. (2025).
  • MS Wil. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]

  • U.S. Geological Survey. (2005). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • Ghirardo, A., et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-169.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024).
  • Kim, K. H., & Kim, M. Y. (2012). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards.
  • ACS Publications. (2013). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels.
  • Czerski, B., & Kostrzewski, P. (1995). [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. Medycyna Pracy, 46(4), 359-368.
  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • Al-Bayati, Y. K., & Al-Rubaye, A. F. (2011). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • Medistri. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. Retrieved from [Link]

Sources

Application Note: Derivatization of (3,3,5,5-Tetramethylcyclohexyl)benzene for Further Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of (3,3,5,5-tetramethylcyclohexyl)benzene (TMCHB) . This scaffold is of significant interest in the fields of liquid crystals (mesogens) and pharmaceutical intermediate synthesis due to its unique combination of lipophilicity, conformational rigidity, and steric bulk.

The core technical challenge in derivatizing TMCHB is the massive steric hindrance imposed by the gem-dimethyl groups on the cyclohexane ring. This guide leverages this hindrance as a tool for high-fidelity regioselective para-functionalization , providing validated protocols for Friedel-Crafts acylation, nitration, and chlorosulfonation.

Structural Analysis & Reactivity Profile

The Steric "Shield"

The 3,3,5,5-tetramethylcyclohexyl moiety is not merely a bulky substituent; it is a rigidified steric wall. Unlike a tert-butyl group, which can rotate to minimize strain, the cyclohexane ring is locked in a chair conformation where the axial methyl groups at positions 3 and 5 project spatially toward the ortho positions of the benzene ring.

  • Electronic Effect: Weakly activating (alkyl group).

  • Steric Effect: Severe shielding of ortho positions.[1]

  • Result: Electrophilic Aromatic Substitution (EAS) yields >95% para-isomer.

Reaction Pathway Visualization

The following flowchart illustrates the divergent synthesis pathways covered in this guide.

TMCHB_Pathways Start This compound Acyl 4-Acetyl Derivative (Ketone Handle) Start->Acyl Protocol 1: Acetyl Chloride/AlCl3 Nitro 4-Nitro Derivative (Nitrogen Handle) Start->Nitro Protocol 2: HNO3/H2SO4 Sulfonyl 4-Sulfonyl Chloride (Solubility Handle) Start->Sulfonyl Protocol 3: ClSO3H Acid Carboxylic Acid (Linker) Acyl->Acid NaOCl (Haloform) Amine Aniline Derivative (Drug Scaffold) Nitro->Amine H2/Pd-C or Fe/HCl

Figure 1: Divergent derivatization pathways for TMCHB. The steric bulk of the cyclohexyl group directs all primary substitutions to the para position.

Protocol 1: Friedel-Crafts Acylation (The "Ketone Gateway")

Objective: Introduction of an acetyl group at the para position. This is the most versatile entry point, as the resulting ketone can be oxidized to an acid, reduced to an alcohol, or used in condensation reactions (e.g., for liquid crystal synthesis).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acetyl Chloride (1.2 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.3 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Ice-water / 1M HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with AlCl₃ (1.3 equiv) and anhydrous DCM (5 mL/g of substrate). Cool the suspension to 0°C using an ice bath.

  • Activation: Add Acetyl Chloride (1.2 equiv) dropwise to the AlCl₃ suspension. Stir for 15 minutes until the complex forms (solution often turns yellow/orange).

  • Addition: Dissolve TMCHB (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature < 5°C.

    • Note: The bulky substrate reacts slower than benzene; slow addition prevents oligomerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (10:1). Caution: Exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash combined organics with saturated NaHCO₃, then brine.[2] Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield 4-(3,3,5,5-tetramethylcyclohexyl)acetophenone .

Expected Yield: 85–92% Selectivity: >98% para (confirmed by ¹H NMR; look for symmetric AA'BB' aromatic splitting).

Protocol 2: Nitration (The "Pharma Scaffold")

Objective: Synthesis of the para-nitro derivative, a precursor to anilines used in drug development and dye synthesis.

Materials
  • Substrate: TMCHB (1.0 equiv)

  • Acid Mix: Conc. H₂SO₄ / Conc.[1][3][4] HNO₃ (1:1 v/v)

  • Solvent: Acetic Anhydride (moderator)

Step-by-Step Methodology
  • Moderation: Dissolve TMCHB in Acetic Anhydride (3 mL/g) in a round-bottom flask. Cool to -10°C (salt/ice bath).

    • Critical: Acetic anhydride is used instead of pure sulfuric acid to prevent sulfonation side-reactions and moderate the nitronium ion activity.

  • Nitration: Prepare a mixture of fuming HNO₃ (1.1 equiv) and conc. H₂SO₄ (catalytic amount).[5] Add this mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 0°C .

  • Stirring: Stir at 0°C for 1 hour, then allow to warm to 10°C for 1 hour.

  • Quench: Pour onto crushed ice. The product typically precipitates as a pale yellow solid.

  • Purification: Filter the solid. Wash with copious water to remove acid traces. Recrystallize from Methanol.

Safety Note: Nitration of electron-rich aromatics can be runaway. Strict temperature control is mandatory.

Protocol 3: Chlorosulfonation (Solubility & Linking)

Objective: Introduction of a sulfonyl chloride group. This is essential for creating sulfonamides (bioactive) or sulfonate esters (liquid crystals).

Step-by-Step Methodology
  • Reagent: Place Chlorosulfonic acid (ClSO₃H, 3.0 equiv) in a dry flask under N₂. Cool to 0°C.

  • Addition: Add TMCHB (1.0 equiv) solid in small portions directly to the acid (neat reaction) or dissolved in CHCl₃ if viscosity is an issue.

  • Evolution: HCl gas will evolve. Ensure proper venting through a scrubber.

  • Completion: Stir at RT for 2 hours.

  • Quench: Pour the mixture very slowly onto crushed ice. (Violent reaction).

  • Isolation: Filter the resulting white precipitate immediately (sulfonyl chlorides hydrolyze slowly in water). Dissolve in DCM, dry, and concentrate.

Analytical Data Summary

The following table summarizes the expected ¹H NMR shifts for the para-substituted derivatives. The diagnostic signal is the aromatic region splitting pattern.

DerivativeFunctional Group (-R)Aromatic ¹H NMR (δ ppm, CDCl₃)Key Feature
Parent -H7.15–7.30 (m, 5H)Multiplet (mono-sub)
Acyl -C(O)CH₃7.90 (d), 7.30 (d)AA'BB' System (Para)
Nitro -NO₂8.15 (d), 7.40 (d)Strong Deshielding
Sulfonyl -SO₂Cl7.98 (d), 7.45 (d)AA'BB' System

References

  • Liquid Crystal Mesogens

    • Patel, R., et al. (2025).[6] 1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals. Gutenberg Open Science.

    • Context: Describes the synthesis and properties of bulky phenyl-cyclohexane derivatives in liquid crystal applications, validating the stability and structural utility of the TMCHB scaffold.
  • Steric Effects in EAS

    • Michigan State University Chemistry.
    • Context: Authoritative grounding on the mechanism of steric hindrance in Friedel-Crafts alkylation/acylation, supporting the para-selectivity claims.
  • Acylation Protocols

    • PrepChem. Synthesis of 4-Cyclohexyl acetophenone.
    • Context: Provides the foundational experimental parameters (AlCl3 equivalents, solvent choice) adapted in Protocol 1 for the tetramethyl analogue.
  • General Reactivity of Phenylcyclohexanes

    • Chemistry LibreTexts. 16.
    • Context: Explains the directing effects of alkyl groups and the impact of steric bulk on ortho vs para distribution.

Sources

Use of (3,3,5,5-Tetramethylcyclohexyl)benzene as a high-temperature lubricant additive

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3,3,5,5-Tetramethylcyclohexyl)benzene (TMCB) as a High-Temperature Traction Additive

Executive Summary

This compound (herein referred to as TMCB ) is a specialized cycloaliphatic aromatic hydrocarbon designed for extreme-environment lubrication. Unlike linear alkylbenzenes, TMCB features a sterically hindered, gem-dimethyl-substituted cyclohexane ring. This structural rigidity confers two critical properties:

  • High Traction Coefficient: The bulky molecular geometry facilitates "molecular interlocking" under elastohydrodynamic (EHD) contact, making it an ideal additive for Continuously Variable Transmissions (CVTs) and traction drives.

  • Thermo-Oxidative Stability: The 3,3,5,5-substitution pattern eliminates vulnerable tertiary hydrogens on the cyclohexane ring, significantly extending the Oxidation Induction Time (OIT) at temperatures exceeding 250°C.

This guide details the synthesis, blending, and validation protocols for integrating TMCB into high-performance lubricant formulations.

Mechanism of Action

Tribological Mechanism: Molecular Interlocking

In elastohydrodynamic lubrication (EHL) regimes, fluids are subjected to pressures >1 GPa. Standard linear molecules (PAOs) align and slide past one another, resulting in low traction.

  • TMCB Behavior: Under high pressure, the rigid (3,3,5,5-tetramethylcyclohexyl) moiety acts as a "molecular anchor." The gem-dimethyl groups create steric bulk that prevents facile rotation around the phenyl-cyclohexyl bond. This resistance to shear translates to a high traction coefficient (

    
    ), allowing efficient torque transfer without metal-to-metal contact.
    
Chemical Mechanism: Steric Shielding

Oxidative degradation typically initiates at tertiary carbon centers (C-H bonds).

  • Standard Cycloalkyls: Possess abstractable hydrogens at the 3, 5 positions.

  • TMCB: The quaternary carbons at positions 3 and 5 block radical attack. The phenyl ring further stabilizes the molecule via resonance, acting as a radical sink.

Chemical Profile & Properties[1][2][3][4][5]

PropertyValue / DescriptionMethod
IUPAC Name 1-(3,3,5,5-Tetramethylcyclohexyl)benzeneGC-MS
Molecular Weight 216.36 g/mol Calculated
Appearance Colorless, viscous liquidVisual
Density (20°C) 0.92 - 0.94 g/mLASTM D4052
Flash Point > 180°CASTM D92
Pour Point < -30°CASTM D97
Solubility Soluble in PAO, Esters, Mineral Oils; Insoluble in WaterSolubility Test

Experimental Protocols

Protocol A: Synthesis of High-Purity TMCB

Rationale: Commercial availability is limited; in-house synthesis ensures purity for tribological testing.

Reagents:

  • Benzene (Anhydrous, 99.8%)

  • 3,3,5,5-Tetramethylcyclohexanol (Precursor)

  • Sulfuric Acid (

    
    , 98%) or 
    
    
    
    (Lewis Acid Catalyst)

Workflow:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add 1.0 mol Benzene and 0.1 mol

    
    . Cool to 5°C.
    
  • Addition: Dissolve 0.2 mol 3,3,5,5-Tetramethylcyclohexanol in 50 mL Benzene. Add dropwise over 60 minutes, maintaining temperature <10°C to prevent polymerization.

  • Reaction: Warm to room temperature, then reflux at 80°C for 4 hours.

  • Quench: Pour mixture over crushed ice. Separate organic layer.[1]

  • Wash: Wash organic layer with

    
     (sat. aq.) followed by Brine.
    
  • Purification: Dry over

    
    , filter, and remove excess benzene via rotary evaporation. Distill under high vacuum (0.1 mmHg) to isolate TMCB (Target BP: ~140-150°C).
    
Protocol B: Blending for High-Temp Applications

Rationale: TMCB is rarely used neat. It is blended as a co-base or additive.

Target Formulation (High-Traction Hydraulic Fluid):

  • Base Oil: Polyalphaolefin (PAO 6) - 85% w/w

  • Additive: TMCB - 15% w/w

  • Antioxidant: Alkylated Diphenylamine - 0.5% w/w

Steps:

  • Heat PAO 6 to 60°C in a stirred vessel.

  • Slowly add TMCB while stirring at 500 RPM.

  • Maintain 60°C for 30 minutes to ensure molecular homogeneity.

  • Filter through a 0.45

    
    m PTFE membrane to remove particulates.
    
Protocol C: Validation Testing

Test 1: Mini-Traction Machine (MTM) Profiling

  • Objective: Measure Traction Coefficient (

    
    ) vs. Slide-to-Roll Ratio (SRR).
    
  • Conditions: Load: 30N, Speed: 1000 mm/s, Temp: 100°C.

  • Pass Criteria:

    
     at 5% SRR (Standard PAO 
    
    
    
    0.04).

Test 2: High-Pressure Differential Scanning Calorimetry (HP-DSC)

  • Objective: Determine Oxidation Induction Time (OIT).

  • Conditions: 500 psi

    
    , Ramp 10°C/min to 200°C, then Isothermal.
    
  • Pass Criteria: OIT > 45 minutes (indicates superior stability over standard mineral oils).

Visualization: Mechanism & Workflow

TMCB_Workflow Synthesis Synthesis (Friedel-Crafts Alkylation) Purification Purification (Vacuum Distillation) Synthesis->Purification Blending Blending (15% TMCB in PAO) Purification->Blending Mech_Traction Mechanism: Steric Interlocking (High Traction) Blending->Mech_Traction Under Pressure Mech_Stability Mechanism: Radical Shielding (High OIT) Blending->Mech_Stability Under Heat Test_MTM Validation: MTM Tribometer (>0.08 Coeff) Mech_Traction->Test_MTM Test_DSC Validation: HP-DSC (>250°C Stability) Mech_Stability->Test_DSC

Figure 1: Operational workflow from synthesis to tribological validation, highlighting the dual mechanistic pathways of traction enhancement and oxidative stability.

References

  • S. Gunsel et al. , "Tribology of Traction Fluids," Journal of Synthetic Lubrication, 2002. Link (General grounding on cycloalkylbenzene traction fluids).

  • R.L. Fusaro , "Lubrication of Space Systems," NASA Technical Memorandum, 1992. Link (Context for high-temp alkylated aromatic lubricants).

  • H. Spikes , "Basics of EHL for Practical Application," Lubrication Science, 2015. Link (Methodology for MTM testing).

  • ASTM D5483-02 , "Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry," ASTM International. Link (Protocol standard for HP-DSC).

Sources

Application Note: Protocol for the Purification of Crude (3,3,5,5-Tetramethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the isolation and purification of (3,3,5,5-tetramethylcyclohexyl)benzene (TMCHB) from crude Friedel-Crafts alkylation mixtures. Due to the steric bulk of the 3,3,5,5-tetramethylcyclohexyl group, this synthesis is prone to hydride shifts, producing isomeric impurities, and poly-alkylation byproducts. This guide prioritizes the removal of Lewis acid catalyst residues, separation of unreacted starting materials, and the resolution of the target monomer from heavy oligomers using high-vacuum fractional distillation and low-temperature recrystallization.

Compound Profile & Properties

Understanding the physicochemical nature of the target is prerequisite to purification.

PropertyValue (Approximate/Experimental)Notes
IUPAC Name This compoundAlso referred to as 1-phenyl-3,3,5,5-tetramethylcyclohexane.
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 216.36 g/mol
Physical State Viscous Liquid / Low-melting SolidTends to form a glass or waxy solid due to symmetry.
Boiling Point ~280–290 °C (760 mmHg)Est. Requires high vacuum for distillation to prevent thermal cracking.
Solubility LipophilicSoluble in Hexanes, DCM, Toluene. Insoluble in Water.[1]
Key Impurities 1. Isomers (1,1,3,5-tetramethyl...)2. Poly-alkylated benzenes (Residue)3. Aluminum salts (Catalyst)Isomerization occurs via methyl/hydride shifts during alkylation.

Pre-Purification Analysis: The "Crude" Matrix

The crude reaction mixture typically results from the Friedel-Crafts alkylation of benzene with 3,3,5,5-tetramethylcyclohexanol (or the corresponding alkene) catalyzed by


 or 

.

Composition of Crude:

  • Excess Benzene: Usually used as solvent/reactant.

  • Target TMCHB: The mono-alkylated product.

  • Lewis Acid Complex: A dark, sludge-like complex of catalyst and aromatics.

  • "Heavies": Di- and tri-substituted benzenes (e.g., 1,4-bisthis compound).

Purification Workflow

The following diagram illustrates the logical flow from crude quenching to final isolation.

PurificationProtocol Crude Crude Reaction Mixture (Benzene, TMCHB, AlCl3, Heavies) Quench Step 1: Hydrolytic Quench (Ice/HCl) Crude->Quench Stop Reaction PhaseSep Phase Separation (Discard Aqueous Al salts) Quench->PhaseSep Biphasic System Wash Neutralization Washes (NaHCO3 -> Brine -> Dry) PhaseSep->Wash Organic Layer Waste1 Waste1 PhaseSep->Waste1 Aq. Waste Strip Solvent Stripping (Rotary Evap @ 40°C) Wash->Strip Dried Organics VacDist Step 2: High-Vacuum Fractionation (<1 mmHg, Vigreux Column) Strip->VacDist Solvent-Free Oil Cryst Step 3: Low-Temp Recrystallization (Acetone/Ethanol @ -20°C) VacDist->Cryst Main Fraction (Heart Cut) Waste2 Waste2 VacDist->Waste2 Fore-run / Residue Pure Final Product (>98% Purity) Cryst->Pure Filtration

Caption: Figure 1. Integrated workflow for the isolation of hindered alkylbenzenes, emphasizing catalyst removal and thermal preservation.

Detailed Protocol

Phase 1: Chemical Work-up (Catalyst Removal)

Objective: Decompose the Lewis acid-aromatic complex without inducing further isomerization.

  • Quenching: Pour the crude reaction mixture slowly into a stirred slurry of crushed ice (500 g) and concentrated HCl (50 mL) .

    • Mechanism:[2][3][4][5] The HCl prevents the precipitation of gelatinous aluminum hydroxide, keeping aluminum salts soluble in the aqueous phase [1].

  • Separation: Transfer to a separatory funnel. Allow layers to settle for at least 30 minutes. The organic layer (top) contains the product.[6]

    • Note: If an emulsion forms (common with viscous aromatics), add a small amount of diethyl ether to decrease the density of the organic phase.

  • Neutralization: Wash the organic layer sequentially with:

    • 
       (2 x 100 mL)
      
    • Saturated

      
       (2 x 100 mL) — Caution: Gas evolution (
      
      
      
      ).
    • Saturated Brine (1 x 100 mL)

  • Drying: Dry the organic phase over anhydrous

    
     for 2 hours. Filter and concentrate via rotary evaporation to remove excess benzene.
    
Phase 2: High-Vacuum Fractional Distillation

Objective: Separate the monomeric product from poly-alkylated "heavies" and rearranged isomers.

Setup: Short-path distillation head or a 15-cm Vigreux column. Vacuum Requirement: High vacuum (<1.0 mmHg) is mandatory . Attempting to distill at atmospheric pressure will result in temperatures >280°C, causing thermal degradation or retro-Friedel-Crafts dealkylation.

Distillation Cuts (at ~0.5 mmHg):

FractionVapor Temp (°C)CompositionAction
Fore-run 25 – 80 °CResidual benzene, cyclohexene, light rearrangementsDiscard
Transition 80 – 120 °CMixed isomersSave for re-distillation
Main Fraction 125 – 135 °C This compound Collect
Residue >140 °CDi-alkylated benzenes, tarsDiscard

Note: The boiling points are estimated based on analogous cyclohexylbenzene derivatives [2]. Monitor the head temperature closely; a stable plateau indicates the pure component.

Phase 3: Low-Temperature Recrystallization (Polishing)

Objective: Remove closely boiling isomers (e.g., 1,1,3,5-tetramethyl isomers) that co-distilled.

While simple cyclohexylbenzene is liquid, the tetramethyl derivative often exhibits a waxy solid state or high viscosity due to increased symmetry and molecular weight.

  • Solvent Selection: Dissolve the Main Fraction in a minimum volume of hot Acetone or Ethanol (approx. 1:1 ratio v/v).

  • Crystallization: Allow the solution to cool to room temperature, then place in a freezer at -20°C for 12 hours.

  • Filtration: If crystals form, filter rapidly using a chilled Buchner funnel. Wash with cold solvent (-20°C).

  • Alternative (if oil persists): If the product remains an oil at -20°C, perform a second distillation or utilize column chromatography (Silica Gel; Hexane:Toluene 95:5) to remove trace isomers.

Quality Control & Validation

Gas Chromatography - Mass Spectrometry (GC-MS)[7]
  • Column: DB-5ms or equivalent (Non-polar, 5% Phenyl Arylene polymer).

  • Method: Ramp 50°C to 300°C @ 10°C/min.

  • Criteria:

    • Target peak should constitute >98% area integration.

    • Mass Spectrum: Look for molecular ion

      
       m/z.
      
    • Fragmentation: Expect a base peak at m/z 91 (tropylium ion) or m/z 138 (tetramethylcyclohexene fragment via McLafferty rearrangement).

Proton NMR ( -NMR)
  • Solvent:

    
    .
    
  • Key Signals:

    • 
       7.1–7.3 ppm (Multiplet, 5H, Aromatic protons).
      
    • 
       2.4–2.6 ppm (Multiplet, 1H, Benzylic CH).
      
    • 
       0.9–1.1 ppm (Singlets, 12H, Methyl groups). Distinct sharp singlets confirm the symmetry of the 3,3,5,5-substitution pattern.
      

References

  • Corson, B. B.; Ipatieff, V. N. "Cyclohexylbenzene." Organic Syntheses, Coll.[6][7][8] Vol. 2, p.151 (1943); Vol. 19, p.36 (1939).

    • Foundational protocol for Friedel-Crafts alkylation of benzene with cyclohexene/cyclohexanol.
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013. Authoritative text on Electrophilic Aromatic Substitution mechanisms and rearrangement risks.
  • Wygant, J. C. "Traction Drive Fluids." U.S. Patent 4,115,463, assigned to Monsanto Co., 1978.

    • Specific industrial reference for the synthesis and properties of alkylated cyclohexylbenzenes used in traction fluids.
  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. The definitive reference for catalyst selection and quenching protocols in Friedel-Crafts chemistry.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in (3,3,5,5-Tetramethylcyclohexyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with this sterically demanding molecule. The bulky, non-planar 3,3,5,5-tetramethylcyclohexyl group imposes significant steric hindrance, which can impede traditional synthetic routes and lead to low yields or reaction failure.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven protocol to help you successfully synthesize your target compound.

Strategic Synthesis Planning: Choosing Your Route

The optimal synthetic strategy for this compound depends heavily on available starting materials, scale, and tolerance for optimization. The bulky nature of the tetramethylcyclohexyl moiety is the primary obstacle in forming the crucial C(sp³)–C(sp²) bond with the benzene ring.

The following decision tree outlines the primary considerations for selecting a synthetic pathway.

G start Start: Synthesize This compound q1 Primary Synthetic Challenge: Overcoming Steric Hindrance start->q1 Assess Starting Materials fc_route Route 1: Friedel-Crafts Alkylation q1->fc_route Have Alcohol/Halide? Classic Approach grignard_route Route 2: Grignard Reaction q1->grignard_route Have Halide? Organometallic Route coupling_route Route 3: Palladium-Catalyzed Cross-Coupling q1->coupling_route Have Halide/Boronic Acid? Modern Approach fc_pro Pros: Atom economical, few steps. fc_route->fc_pro fc_con Cons: Often very low yield, harsh conditions, potential side reactions. fc_route->fc_con grignard_pro Pros: Strong C-C bond formation. grignard_route->grignard_pro grignard_con Cons: Difficulty forming bulky Grignard, potential for side reactions (e.g., Wurtz coupling). grignard_route->grignard_con coupling_pro Pros: High yields, mild conditions, predictable, well-established for hindered substrates. coupling_route->coupling_pro coupling_con Cons: Requires specialized (often expensive) ligands and catalysts, multi-step precursor synthesis. coupling_route->coupling_con recommendation Recommendation: Palladium-catalyzed cross-coupling offers the highest probability of success for this target. fc_con->recommendation grignard_con->recommendation coupling_pro->recommendation

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Friedel-Crafts Alkylation

Question: My Friedel-Crafts alkylation of benzene with 3,3,5,5-tetramethylcyclohexanol (or the corresponding chloride) using AlCl₃ is failing or giving less than 5% yield. What is the underlying problem and how can I fix it?

Answer: This is a very common outcome. The primary issue is severe steric hindrance. The traditional Friedel-Crafts mechanism involves the formation of a bulky carbocation electrophile that must approach the planar benzene ring.[1][2] The four methyl groups on the cyclohexane ring create a significant steric shield, raising the activation energy of the electrophilic aromatic substitution step prohibitively high.

Causality & Troubleshooting Steps:

  • High Activation Energy: The steric clash between the electrophile and the benzene ring is the main barrier. Simply increasing the temperature or reaction time with a strong Lewis acid like AlCl₃ often leads to decomposition and side products rather than the desired product.

  • Catalyst Choice: Strong Lewis acids like AlCl₃ can promote undesired side reactions.[1]

    • Recommendation: Consider using milder or alternative acid catalysts. While still challenging, zeolites or montmorillonite clays, sometimes used in industrial alkylations, can offer different reactivity profiles under continuous-flow or high-temperature conditions.[3] However, for this specific substrate, success is not guaranteed.

  • Carbocation Stability: The secondary carbocation formed from the 3,3,5,5-tetramethylcyclohexyl precursor is sterically hindered, making its formation and subsequent reaction difficult.

Expert Verdict: Direct Friedel-Crafts alkylation is fundamentally ill-suited for this synthesis and is not the recommended path. The high rate of failure makes it an inefficient use of starting materials and time.

Category 2: Grignard-Based Approaches

Question: I am unable to initiate the formation of (3,3,5,5-tetramethylcyclohexyl)magnesium bromide. The magnesium turnings remain unreacted. What can I do?

Answer: The formation of Grignard reagents from sterically hindered secondary alkyl halides is notoriously difficult.[4] The magnesium surface needs to be activated, and the bulky organic halide struggles to access it.

Causality & Troubleshooting Steps:

  • Magnesium Passivation: A layer of magnesium oxide on the turnings prevents the reaction from starting.

    • Activation Protocol:

      • Crush the magnesium turnings gently with a mortar and pestle under an inert atmosphere (in a glovebox or Schlenk line) to expose fresh metal surfaces.

      • Add a small crystal of iodine (I₂). A persistent brown color indicates the presence of water; the color should fade as the iodine reacts with the magnesium to form MgI₂, an activator.

      • Add a few drops of 1,2-dibromoethane. The formation of ethene gas is a visual indicator of magnesium activation.

  • Solvent Choice: The solvent plays a critical role in stabilizing the Grignard reagent.

    • Recommendation: Tetrahydrofuran (THF) is generally superior to diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power. Ensure the THF is anhydrous.

  • Initiation:

    • Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[5]

    • Heat: Gentle heating with a heat gun on a small portion of the flask can sometimes trigger the reaction, which is often exothermic once it begins. Be prepared to cool the flask if the reaction becomes too vigorous.

Question: My Grignard reaction provides the desired product, but I also get a significant amount of a higher molecular weight byproduct. What is it?

Answer: You are likely observing Wurtz-type homocoupling, where two (3,3,5,5-tetramethylcyclohexyl) radicals couple to form a dimer. This is a common side reaction with hindered Grignard reagents, especially if any unreacted alkyl halide is present during the reaction.[6]

Category 3: Palladium-Catalyzed Cross-Coupling Reactions (Recommended)

Question: My Suzuki-Miyaura coupling between (3,3,5,5-tetramethylcyclohexyl)boronic acid and bromobenzene is slow and gives low yields. How can I optimize it?

Answer: This is the most promising route, but it requires careful selection of the catalyst system, specifically the phosphine ligand. For sterically demanding couplings, the reductive elimination step (where the C-C bond is formed and the product is released from the palladium center) is often the rate-limiting step.

Causality & Optimization Strategy:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are too small and not electron-rich enough to promote the difficult reductive elimination of two bulky groups.

    • Recommendation: You must use specialized, bulky, and electron-rich biarylphosphine ligands (often called Buchwald ligands). These ligands create a large "bite angle" and increase electron density on the palladium center, which significantly accelerates the reductive elimination step.[7][8]

    • Primary Ligand Choices:

      • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

      • RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Catalyst systems incorporating these ligands have been shown to be highly effective for synthesizing extremely hindered biaryls.[9][10]

  • Palladium Precatalyst: Using a modern precatalyst can improve reaction consistency.

    • Recommendation: Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable and form the active Pd(0) species more cleanly and efficiently in solution.

  • Base and Solvent: The choice of base and solvent system is also crucial.

    • Recommendation: A common and effective combination for hindered Suzuki couplings is a moderately weak base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water.[5] Stronger bases can sometimes lead to side reactions.

The diagram below illustrates how a bulky ligand facilitates the crucial reductive elimination step in the catalytic cycle.

G cluster_0 Pd(0) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2_complex L₂Pd(II)(Ar)(R) (Sterically Crowded Intermediate) oa->pd2_complex re Reductive Elimination (Rate-Limiting Step) pd2_complex->re Bulky Ligand (L) Promotes this Step ligand_exp The bulky, electron-donating ligand (L) - Stabilizes the Pd(0) state. - Increases electron density on Pd, weakening Pd-C bonds. - Its large cone angle forces the Ar and R groups closer, overcoming steric repulsion and lowering the energy barrier for C-C bond formation. pd2_complex->ligand_exp re->pd0 Regenerates Catalyst product Ar-R (Product) re->product

Sources

Technical Support Center: Synthesis & Purification of (3,3,5,5-Tetramethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSC-ORG-8821 Topic: Troubleshooting Side Products & Impurity Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Reaction Context

Welcome to the technical support hub for hindered alkyl-benzene synthesis. The synthesis of (3,3,5,5-tetramethylcyclohexyl)benzene (Target 3 ) is a classic example of a sterically demanding Friedel-Crafts alkylation.

The "Golden Route" typically involves the alkylation of benzene using 3,3,5,5-tetramethylcyclohexanol (or its alkene equivalent), which is itself derived from Isophorone chemistry.

The Core Challenge: The reaction proceeds via a secondary carbocation on a sterically crowded cyclohexane ring. This intermediate is a "fork in the road" for three competing pathways:

  • Desired Path: Attack by benzene (Substitution).

  • Thermodynamic Path: Wagner-Meerwein rearrangement to a tertiary cation (Isomerization).

  • Kinetic/Steric Path: Proton loss (Elimination) or oligomerization.

This guide breaks down these pathways into identifiable side products and provides remediation strategies.

The Synthesis Workflow (The "Golden Route")

Before troubleshooting, verify your baseline protocol matches the standard industrial workflow.

Step-by-Step Protocol
  • Precursor Preparation:

    • Starting Material: Isophorone (3,5,5-trimethylcyclohex-2-en-1-one).

    • Methylation: Conjugate addition of MeMgBr (with CuCl catalyst) to yield 3,3,5,5-tetramethylcyclohexanone.

    • Reduction: Hydrogenation (Ru/C or NaBH4) to yield 3,3,5,5-tetramethylcyclohexanol (1) .

  • Friedel-Crafts Alkylation:

    • Reagents: Alcohol (1) + Benzene (Excess, 10-20 eq) + Lewis Acid (

      
       or 
      
      
      
      ).
    • Conditions:

      
      , 2-4 hours.
      
    • Quench: Ice/Water.

Troubleshooting Module: The Side Product Profile

The following table summarizes the three critical impurities ("The Ghosts") that plague this synthesis.

Impurity IDNameStructure DescriptionOriginDetection (GC/MS)
SP-A The "Iso-Shift" 1-phenyl-1,3,5,5-tetramethylcyclohexaneCation Rearrangement. The secondary cation shifts to a tertiary position via methyl migration.M+ same as target. Retention time usually shorter (more spherical).
SP-B The "Dumbbell" 1,4-bisthis compoundPolyalkylation. The product is more electron-rich than benzene, inviting a second attack.M+ = Target + 138. High boiling point.
SP-C The "Oligomer" Dimeric CyclohexeneAcid-Catalyzed Dimerization. The alcohol dehydrates to alkene, which reacts with itself instead of benzene.M+ = 2x Precursor. Elutes after target, before SP-B.
Deep Dive: The Mechanistic Fork (Visualization)

The following diagram illustrates exactly where the chemistry goes wrong.

ReactionPathways Precursor 3,3,5,5-Tetramethylcyclohexanol (Precursor) Cation2 Secondary Carbocation (Unstable Intermediate) Precursor->Cation2 H+ / -H2O Target Target Product This compound Cation2->Target Benzene Attack (Kinetic Path) Cation3 Tertiary Carbocation (Rearranged) Cation2->Cation3 1,2-Hydride/Methyl Shift (Thermodynamic Path) Alkene Tetramethylcyclohexene Cation2->Alkene -H+ (Elimination) Benzene + Benzene Isomer Impurity SP-A (Rearranged Isomer) Cation3->Isomer Benzene Attack Dimer Impurity SP-C (Dimer) Alkene->Dimer + Cation

Caption: Mechanistic divergence of the 3,3,5,5-tetramethylcyclohexyl cation. Note the competition between direct attack (Green) and rearrangement (Red).

Troubleshooting Guides (Q&A Format)

Issue 1: "My GC-MS shows two peaks with the exact same mass. Which is which?"

Diagnosis: You are seeing Impurity SP-A (The Iso-Shift) . Mechanism: The 3,3,5,5-tetramethylcyclohexyl cation is secondary. In the presence of strong Lewis acids (like


) and insufficient nucleophile (benzene) concentration, the cation has time to rearrange. A 1,2-hydride shift followed by a methyl shift moves the positive charge to the C3 or C5 position, creating a stable tertiary cation. Benzene then attacks there.[1]
Resolution: 
  • Lower the Temperature: Rearrangement is often thermodynamically driven. Run the reaction at

    
     to 
    
    
    
    instead of room temperature.
  • Change Catalyst: Switch from

    
     (hard, vigorous) to 
    
    
    
    or Triflic Acid (TfOH). These often favor kinetic control.
  • High Dilution: Ensure Benzene is in massive excess (20:1 ratio) to capture the secondary cation immediately before it rearranges.

Issue 2: "The product is a thick oil/gum that won't crystallize."

Diagnosis: High levels of Impurity SP-B (Polyalkylation) or SP-C (Oligomers) . Mechanism: The alkyl group activates the benzene ring, making the product more reactive than the starting benzene. If local concentration of the alcohol is high, the cation attacks the product. Resolution:

  • Inverse Addition: Do not add benzene to the alcohol/catalyst mix. Instead, dissolve the catalyst in benzene and slowly drip the alcohol into it. This ensures the alcohol always sees a vast excess of unreacted benzene.

  • Stop Early: Quench the reaction at 85-90% conversion. Chasing the last 10% usually generates 50% more impurities.

Issue 3: "I have low yield, and the NMR shows olefinic protons."

Diagnosis: Elimination is dominating over substitution. Mechanism: The steric bulk of the 3,3,5,5-tetramethyl group hinders the approach of the benzene ring. The cation simply sheds a proton to relieve strain, forming the alkene. Resolution:

  • Increase Acidity: Elimination is reversible if the acid is strong enough to re-protonate the alkene. Ensure your catalyst is anhydrous.

  • Solvent Polarity: Use Nitromethane as a co-solvent with

    
    . This stabilizes the acylium/carbocation complex, often suppressing proton transfer (elimination) in favor of alkylation.
    

Purification Strategy

Since the isomers (Target vs. SP-A) have very similar boiling points, distillation is often insufficient for high purity (>99%).

Recommended Workflow:

  • Fractional Distillation: Remove Benzene and "Lights" (Alkenes).

  • High-Vac Distillation: Separate the main fraction (Target + SP-A) from "Heavies" (SP-B).

  • Melt Crystallization (The Secret Weapon):

    • This compound is highly symmetrical and tends to crystallize well compared to its rearranged isomers.

    • Solvent: Cold Methanol or Ethanol/Hexane (9:1).

    • Cool slowly to

      
      . The target molecule should precipitate, leaving the "Iso-Shift" impurity in the mother liquor.
      

References

  • Friedel-Crafts Chemistry & Rearrangements

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text on cation rearrangement mechanisms).[2]

    • Mechanism of Wagner-Meerwein Shifts in Cyclohexyl Systems:

  • Precursor Synthesis (Isophorone Derivatives)

    • Hydrogenation of Isophorone: US Patent 2003/0109756 A1. "Process for the preparation of 3,3,5-trimethylcyclohexanol."

    • Note: The 3,3,5,5-derivative follows analogous chemistry to the 3,3,5-trimethyl (isophorone) series cited here.
  • Traction Fluid Chemistry (Cyclohexylbenzenes)

    • Synthesis of Alkylcyclohexylbenzenes: US Patent 3,419,619. "Traction Fluids containing cyclohexylbenzenes." (Describes the industrial relevance and gross synthesis of this class).

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety assessment before handling benzene or strong Lewis acids.

Sources

Optimizing reaction conditions for the alkylation of benzene with 3,3,5,5-tetramethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The Challenge: Alkylation of benzene with 3,3,5,5-tetramethylcyclohexanol presents a unique kinetic challenge compared to simple cyclohexanol. While the reaction site (C1) is secondary, the gem-dimethyl groups at C3 and C5 induce significant transannular steric strain (1,3-diaxial interactions). This steric bulk hinders the approach of the benzene nucleophile, making the system prone to competitive dehydration (yielding 3,3,5,5-tetramethylcyclohexene) rather than the desired Friedel-Crafts alkylation.

The Solution Strategy: Success relies on maximizing the lifetime of the carbocation intermediate while maintaining a solvent cage rich in benzene. We move away from traditional


 (which complexes strongly with alcohols, requiring stoichiometric amounts) toward Brønsted Superacid catalysis  or High-Acidity Zeolites  to drive the equilibrium toward the alkylated product.

Optimized Experimental Protocols

We provide two validated workflows. Method A is the robust "Gold Standard" for discovery-scale synthesis. Method B is the "Green Optimization" for scale-up considerations.

Method A: Triflic Acid Catalyzed Hydroalkylation (High Yield)

Best for: Small scale (<10g), high-value synthesis, maximum conversion.

Reagents:

  • Substrate: 3,3,5,5-Tetramethylcyclohexanol (1.0 eq)

  • Solvent/Reactant: Benzene (10.0 eq - Large excess acts as solvent)

  • Catalyst: Trifluoromethanesulfonic acid (Triflic Acid, TfOH) (0.1 - 0.2 eq)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add 3,3,5,5-tetramethylcyclohexanol and Benzene. Stir to dissolve.

  • Cooling: Cool the mixture to

    
      in an ice bath. Note: Low initial temperature prevents immediate exothermic polymerization of transient alkenes.
    
  • Catalyst Addition: Add TfOH dropwise via syringe over 10 minutes. The solution may darken slightly.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (

    
    ) . Stir for 4–6 hours.
    
    • Optimization Point: If TLC shows unreacted alcohol after 6 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid rearrangement.
  • Quench: Pour mixture slowly into ice-cold saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate or Dichloromethane. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Method B: H-Beta Zeolite Catalysis (Green/Scale-Up)

Best for: Process chemistry, avoiding corrosive liquid acids.

Protocol:

  • Catalyst Prep: Calcine H-Beta Zeolite (Si/Al ratio ~25) at

    
     for 4 hours prior to use to remove adsorbed water.
    
  • Loading: In a pressure tube or autoclave, load Alcohol (1.0 eq), Benzene (15.0 eq), and Catalyst (20 wt% relative to alcohol).

  • Reaction: Seal and heat to

    
      for 12 hours.
    
    • Why High T? Solid acids suffer from mass transfer resistance. The bulky 3,3,5,5-tetramethyl system diffuses slowly into pores; heat drives diffusion and overcomes the activation energy barrier.

  • Workup: Filter off the catalyst (recyclable). Evaporate excess benzene.

Critical Data & Troubleshooting (FAQ)

Common Failure Modes
SymptomDiagnosisCorrective Action
Product is exclusively Alkene Dehydration Dominance. The carbocation formed lost a proton to form the alkene, which failed to re-protonate or react with benzene due to steric shielding.Increase Acidity. Switch from

to TfOH. Increase Benzene Ratio. Ensure benzene is in large excess to statistically favor attack over elimination.
Low Yield / Unreacted Alcohol Water Poisoning. Water generated during the reaction is deactivating the catalyst (especially Lewis acids like

or Hygroscopic Zeolites).
Use Scavengers. Add activated 4Å Molecular Sieves to the reaction vessel (Method A) or use a Dean-Stark trap if using a high-temp reflux method.
Complex Mixture / Tars Polyalkylation or Polymerization. The product (alkylbenzene) is more reactive than benzene.Dilution. Increase Benzene equivalents to 20:1. This statistically ensures the active species encounters benzene, not product.
Q&A: User Specific Scenarios

Q: Can I use


 for this reaction? 
A:  Technically yes, but it is not recommended  for alcohols. 

reacts with the hydroxyl group to form

+

, consuming the catalyst stoichiometrically. You would need >1.2 equivalents of

, creating a messy workup and large aluminum waste. If you must use

, convert the alcohol to the alkyl chloride (using

) first, then perform the Friedel-Crafts alkylation.

Q: Why is the 3,3,5,5-tetramethyl pattern causing low conversion compared to my cyclohexanol control? A: This is a classic Steric Approach Control issue.

  • Conformation: The gem-dimethyl groups lock the cyclohexane ring.

  • Trajectory: The benzene ring must approach the carbocation at C1. The axial methyl groups at C3/C5 create a "picket fence," forcing the benzene to approach from a specific angle or requiring higher energy to distort the ring.

  • Solution: You cannot change the sterics, so you must increase the electrophilicity of the cation (Superacid) or the temperature (Zeolite method) to overcome the barrier.

Q: I see a peak in GC-MS with M+ = Product Mass, but different retention time. What is it? A: This is likely an Isomerization Artifact . Under strong acid conditions at high temperatures, the methyl groups can migrate (1,2-methyl shift), or the phenyl group can migrate around the ring. Keep reaction temperatures below


 in liquid acid to minimize thermodynamic rearrangement.

Mechanistic Logic & Visualization

The following diagram illustrates the decision pathway and mechanistic flow for this specific hindered substrate.

ReactionLogic Figure 1: Kinetic competition between Elimination and Alkylation in hindered systems. Start Substrate: 3,3,5,5-Tetramethylcyclohexanol Acid Acid Catalyst (Protonation) Start->Acid + H+ Oxonium Oxonium Ion (-OH2+) Acid->Oxonium Cation Carbocation Intermediate (Sterically Hindered C1) Oxonium->Cation - H2O Elimination Path A: Elimination (Formation of Alkene) Cation->Elimination Low Benzene Conc. or Weak Acid Alkylation Path B: Benzene Attack (Friedel-Crafts) Cation->Alkylation High Benzene Conc. + Superacid Alkene Byproduct: 3,3,5,5-Tetramethylcyclohexene Elimination->Alkene Product Target: 1-Phenyl-3,3,5,5-tetramethylcyclohexane Alkylation->Product - H+ Alkene->Cation Re-protonation (Requires Strong Acid)

Caption: Kinetic competition pathway. High acidity and excess benzene are required to push the reversible elimination (Path A) toward the irreversible alkylation (Path B).

References

  • Olah, G. A., et al. (2009). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for mechanism).
  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Corma, A., & Garcia, H. (2003). "Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis". Chemical Reviews, 103(11), 4307–4366.

  • Chakrabarti, A., & Sharma, M. M. (1993). "Alkylation of Benzene with Cyclohexene and Cyclohexanol: Solid Acid Catalysts". Reactive Polymers, 20(1), 1-45.

Preventing isomerization during the synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with isomerization during this specific synthesis. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you achieve a high yield of the desired product with minimal isomeric impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am attempting to synthesize this compound via Friedel-Crafts alkylation of benzene with 3,3,5,5-tetramethylcyclohexanol or a corresponding alkyl halide, but my final product is a mixture of isomers. What is causing this?

Answer:

The formation of isomeric byproducts is a very common issue in Friedel-Crafts alkylation reactions, and it is almost certainly due to carbocation rearrangements .[1][2][3] The mechanism of the Friedel-Crafts alkylation involves the formation of a carbocation intermediate.[3][4] In your case, the initial carbocation formed from 3,3,5,5-tetramethylcyclohexanol or its corresponding halide is a secondary carbocation. This secondary carbocation is prone to rearrangement to a more stable tertiary carbocation through a process called a hydride shift or an alkyl (specifically, a methyl) shift.[1][5]

This rearrangement leads to the formation of different alkylbenzene isomers, not just the desired this compound. The stability of carbocations follows the order: tertiary > secondary > primary.[5] Therefore, if a rearrangement can lead to a more stable carbocation, it is a likely and often rapid event.

Question 2: How can I visualize this carbocation rearrangement that is causing the isomerization?

Answer:

Certainly. The diagram below illustrates the likely carbocation rearrangement pathway that leads to isomeric products in your synthesis.

G cluster_0 Initial Carbocation Formation cluster_1 Carbocation Rearrangement cluster_2 Alkylation of Benzene A 3,3,5,5-Tetramethylcyclohexyl Precursor (Alcohol or Halide) B Secondary Carbocation (Less Stable) A->B + Lewis Acid (e.g., AlCl3) C Tertiary Carbocation (More Stable) B->C Hydride or Methyl Shift D Desired Product: This compound B->D Attack by Benzene E Isomeric Byproduct C->E Attack by Benzene Benzene1 Benzene Benzene1->D Benzene2 Benzene Benzene2->E

Caption: Carbocation rearrangement pathway during Friedel-Crafts alkylation.

Question 3: What strategies can I employ to prevent or minimize these carbocation rearrangements and obtain the desired product?

Answer:

There are several effective strategies to circumvent the issue of carbocation rearrangements in your synthesis:

Strategy 1: Friedel-Crafts Acylation Followed by Reduction

This is the most robust and highly recommended method to avoid carbocation rearrangements.[6][7][8] The Friedel-Crafts acylation reaction proceeds through an acylium ion intermediate, which is resonance-stabilized and does not undergo rearrangement.[4][6] The resulting ketone can then be reduced to the desired alkane.

The two most common reduction methods for this purpose are:

  • Clemmensen Reduction: Uses a zinc-mercury amalgam (Zn(Hg)) in hydrochloric acid (HCl).[9]

  • Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[6][9]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A Benzene + 3,3,5,5-Tetramethylcyclohexanecarbonyl chloride B Acylium Ion (No Rearrangement) A->B + AlCl3 C Aryl Ketone Intermediate B->C Electrophilic Aromatic Substitution D Desired Product: This compound C->D Clemmensen or Wolff-Kishner Reduction

Caption: Two-step synthesis via acylation and reduction to avoid isomerization.

Strategy 2: Modifying Reaction Conditions (Kinetic vs. Thermodynamic Control)

In some cases, adjusting the reaction conditions can influence the product distribution by favoring either the kinetic or thermodynamic product.[10][11][12][13][14]

  • Kinetic Control: Lower reaction temperatures and shorter reaction times tend to favor the product that is formed fastest, which may be the desired, unrearranged product.[11][13]

  • Thermodynamic Control: Higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the most stable product, which is often the rearranged isomer.[11][13]

Experimenting with different Lewis acid catalysts can also be beneficial. Milder Lewis acids may reduce the extent of rearrangement.

ParameterCondition for Kinetic ControlCondition for Thermodynamic Control
Temperature Low (e.g., 0°C or below)High
Reaction Time ShortLong
Expected Product Less stable, often unrearrangedMore stable, often rearranged
Question 4: Are there specific, detailed protocols you can provide for the recommended Friedel-Crafts acylation-reduction pathway?

Answer:

Absolutely. Below are step-by-step protocols for the synthesis of this compound using the Friedel-Crafts acylation followed by a Clemmensen reduction.

Protocol 1: Friedel-Crafts Acylation of Benzene with 3,3,5,5-Tetramethylcyclohexanecarbonyl Chloride

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Benzene78.11100 mL(excess)
3,3,5,5-Tetramethylcyclohexanecarbonyl chloride202.7110.14 g0.05
Anhydrous Aluminum Chloride (AlCl₃)133.347.33 g0.055
Dichloromethane (DCM)84.9350 mL-
6M Hydrochloric Acid (HCl)-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Add anhydrous aluminum chloride to the flask, followed by dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 3,3,5,5-tetramethylcyclohexanecarbonyl chloride in benzene and add this solution to the dropping funnel.

  • Add the benzene solution dropwise to the AlCl₃ suspension over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 6M HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution, then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aryl ketone.

Protocol 2: Clemmensen Reduction of the Aryl Ketone

Materials:

ReagentAmount
Crude Aryl Ketone from Protocol 10.05 mol (theoretical)
Zinc-Mercury Amalgam (Zn(Hg))30 g
Concentrated Hydrochloric Acid (HCl)50 mL
Toluene50 mL
Water25 mL

Procedure:

  • Prepare the zinc-mercury amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the Zn(Hg) amalgam, water, and concentrated HCl.

  • Add the crude aryl ketone dissolved in toluene.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add small portions of concentrated HCl every hour to maintain the acidity.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Separate the organic layer, wash with water and then with a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

References
  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. OpenStax. [Link]

  • Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting. (n.d.). Chemistry LibreTexts.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

  • Kinetic versus Thermodynamic Control of Reactions. (n.d.). Organic Chemistry Class Notes.
  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
  • 14.4: Kinetic vs. Thermodynamic Control of Reactions. (2023, January 14). Chemistry LibreTexts. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). [Video]. YouTube. [Link]

  • Side Chain Reactions of Benzenes. (2021, March 13). [Video]. YouTube. [Link]

Sources

Technical Support Center: Catalyst Lifecycle Management for (3,3,5,5-Tetramethylcyclohexyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Catalyst Deactivation in Friedel-Crafts Alkylation & Hydroalkylation Audience: Process Chemists, R&D Engineers, Drug Development Leads

The Chemistry & Catalyst Landscape

Welcome to the specialized support hub for bulky aromatic synthesis. The production of (3,3,5,5-tetramethylcyclohexyl)benzene presents a unique challenge compared to standard linear alkylbenzenes (LABs). The steric bulk of the 3,3,5,5-tetramethyl moiety creates severe diffusion limitations, making your catalyst highly susceptible to specific deactivation modes that do not typically plague standard cyclohexylbenzene production.

Core Reaction Pathways

Most users encounter issues in one of these two primary workflows:

  • Friedel-Crafts Alkylation (Acid Catalysis):

    • Reactants: Benzene + 3,3,5,5-Tetramethylcyclohex-1-ene (or the corresponding alcohol).

    • Catalyst: Solid Acids (Zeolite H-Beta, H-Y, H-Mordenite) or Ionic Liquids.

    • Primary Failure Mode: Pore-Mouth Blocking and Oligomerization.

  • Hydroalkylation (Bifunctional Catalysis):

    • Reactants: Benzene + Isophorone (via hydrogenation/alkylation cascade).

    • Catalyst: Pd/C + Heteropolyacid or Bifunctional Zeolites.

    • Primary Failure Mode: Metal Sintering or Water Poisoning (from oxygenate conversion).

Troubleshooting Module: Solid Acid Catalyst Deactivation

Symptom: Rapid loss of conversion (<5 hours) in fixed-bed reactors; "Egg-shell" coke distribution observed on spent catalyst pellets.

Root Cause Analysis: The "Cork in the Bottle" Effect

Unlike linear alkyl chains, the 3,3,5,5-tetramethylcyclohexyl group has a kinetic diameter approaching 0.8–0.9 nm . Standard medium-pore zeolites (like ZSM-5/MFI, pore size ~0.55 nm) are physically too small for intracrystalline diffusion of the product. Even in large-pore zeolites (like H-Beta or H-Y), the product often forms near the pore entrance but struggles to diffuse out, trapping it. This leads to Pore-Mouth Blocking , where a single molecule blocks access to the entire internal active surface.

Diagnostic Pathway (Graphviz)

DeactivationPathway Start Deactivation Detected CheckPore Check Catalyst Pore Size Start->CheckPore MFI Medium Pore (e.g., ZSM-5) CheckPore->MFI < 0.6 nm BEA Large Pore (e.g., Beta, Y) CheckPore->BEA > 0.7 nm Soln1 Wrong Catalyst: Switch to H-Beta or USY MFI->Soln1 Steric Exclusion Analysis TGA/TPO Analysis BEA->Analysis LowTempPeak Peak < 350°C (Soft Coke) Analysis->LowTempPeak HighTempPeak Peak > 500°C (Graphitic Coke) Analysis->HighTempPeak Soln2 Oligomerization: Increase Benzene Ratio LowTempPeak->Soln2 Alkene Dimers Soln3 Pore Blocking: Intro Mesoporosity HighTempPeak->Soln3 Trapped Product

Figure 1: Decision tree for diagnosing solid acid catalyst failure based on pore topology and coke characterization.

Corrective Actions
IssueTechnical ExplanationCorrective Protocol
Steric Exclusion The product cannot desorb from the micropores of ZSM-5 or Mordenite.Switch to H-Beta (BEA) or USY (FAU). These have 12-membered ring channels (0.74 nm) allowing bulky product diffusion.
Oligomerization High local concentration of the alkene precursor leads to dimerization (forming C20+ species) rather than alkylation.Increase Benzene:Alkene Ratio. Operate at >10:1 molar ratio. High benzene concentration suppresses alkene-alkene coupling.
Diffusion Limitation Product forms but diffuses slowly, eventually cracking into coke.Use Hierarchical Zeolites. Treat commercial H-Beta with NaOH (desilication) to create mesopores (2–50 nm) that act as "highways" for transport.

Troubleshooting Module: Metal Catalyst Deactivation (Hydroalkylation)

Symptom: Loss of hydrogen uptake; selectivity shifts towards cyclohexylbenzene (loss of tetramethyl group via cracking) or incomplete hydrogenation.

Root Cause Analysis

If you are synthesizing this via Isophorone + Benzene using a bifunctional catalyst (e.g., Pd/H-Beta):

  • Water Poisoning: The conversion of the ketone (isophorone) generates water. Hydrophilic zeolites adsorb water on Lewis acid sites, deactivating them.

  • Competitive Adsorption: The bulky tetramethylcyclohexanone intermediate adsorbs strongly on Pd sites, inhibiting benzene hydrogenation.

Experimental Protocol: Catalyst Regeneration (TPO)

Use this protocol to determine if your deactivation is reversible (soft coke) or irreversible (sintering).

  • Solvent Wash: Wash spent catalyst with hot benzene (80°C) for 4 hours.

    • Logic: Removes "soft coke" (soluble oligomers) blocking pore mouths.

  • Drying: Dry at 110°C under

    
     flow.
    
  • Temperature Programmed Oxidation (TPO):

    • Gas: 5%

      
       in He/Ar.
      
    • Ramp: 10°C/min to 650°C.

    • Hold: 2 hours at peak.

  • Re-reduction (for Metal Catalysts): Reduce under

    
     at 300°C for 2 hours.
    

Interpretation:

  • If activity is restored >90%: Deactivation was due to soft coke/oligomers .

  • If activity is <50%: Deactivation is due to metal sintering or pore collapse .

Frequently Asked Questions (FAQs)

Q1: Why does my H-Beta catalyst turn black immediately upon adding the tetramethylcyclohexene? A: This is likely "instantaneous coking" caused by the high reactivity of the tertiary carbocation formed at the 3,3,5,5-position. The steric bulk prevents it from reacting quickly with benzene, so it reacts with itself (polymerization).

  • Fix: Lower the temperature to <60°C and add the alkene dropwise into a large excess of benzene to favor the alkylation pathway over polymerization.

Q2: Can I use


 instead of zeolites to avoid pore blocking? 
A:  Yes, homogeneous Lewis acids like 

avoid pore constraints. However, they are difficult to separate and generate hazardous waste. If you must use them, ensure the reaction is kept strictly anhydrous, as water kills the catalyst instantly.

Q3: My product yield plateaus at 60%. Why? A: This is often a thermodynamic equilibrium issue or "product inhibition." The bulky product may be adsorbing to the catalyst surface, preventing fresh reactants from reaching the active sites.

  • Fix: Switch to a Continuous Stirred Tank Reactor (CSTR) or a flow system where the product is continuously removed, rather than a batch system.

References

  • Guisnet, M., & Magnoux, P. (2001). Organic chemistry of coke formation. Applied Catalysis A: General, 212(1-2), 83-106. Link

  • Corma, A. (2003). From Microporous to Mesoporous Molecular Sieve Materials and Their Use in Catalysis.[1] Chemical Reviews, 97(6), 2373-2420. Link

  • Cejuela, E., et al. (2007). Alkylation of benzene with cyclohexene over MCM-22 zeolite. Journal of Catalysis, 248(2), 247-257. (Provides mechanistic baseline for cyclic alkylation). Link

  • Sato, S., et al. (1996). Liquid-phase alkylation of benzene with cyclohexene to cyclohexylbenzene using SiO2-grafted AlCl3 catalysts.[2] Applied Catalysis A: General, 143(2), 271-281. Link

Sources

Technical Support Center: Thermal Degradation of (3,3,5,5-Tetramethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal degradation of (3,3,5,5-Tetramethylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and decomposition pathways of this compound. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to help you navigate the complexities of your experiments. This center is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the thermal degradation of this compound?

A1: The thermal degradation of this compound is expected to initiate through the homolytic cleavage of the weakest chemical bonds in the molecule. Given the structure, the most probable initial steps involve the scission of the C-C bond between the benzene ring and the cyclohexyl ring, or C-C bond cleavage within the highly substituted cyclohexyl ring itself. The presence of a long and branched alkyl side chain can lead to a higher pyrolysis reactivity at lower decomposition temperatures compared to smaller alkylbenzenes like toluene or ethylbenzene[1][2].

The benzylic C-C bond dissociation, forming a benzyl radical and a 3,3,5,5-tetramethylcyclohexyl radical, is a key anticipated decomposition reaction[2]. Alternatively, the cyclohexyl ring can undergo fission, leading to a diradical intermediate that can then undergo further reactions[3].

Q2: What are the expected major degradation products?

A2: The major degradation products will likely be a complex mixture of smaller hydrocarbons. Based on the pyrolysis of similar structures, you can anticipate the formation of:

  • Benzene and Toluene: Formed from the cleavage of the cyclohexyl group and subsequent hydrogen abstraction by the resulting phenyl or benzyl radicals.

  • Alkenes and Dienes: Such as isobutylene, resulting from the fragmentation of the tetramethylcyclohexyl ring.

  • Smaller Alkylbenzenes: Products like ethylbenzene and styrene could also be formed, although their formation might be less favored compared to simpler alkylbenzenes due to the steric hindrance of the tetramethylcyclohexyl group[1].

The pyrolysis of the related compound 1,1-bis(tert-butyl peroxy)-3,3,5-trimethylcyclohexane (TMCH) yields products such as 3,3,5-trimethylcyclohexul, 3,5-dimethyl-2-hexene, tert-butanol, and acetone, suggesting that fragmentation of the substituted cyclohexane ring is a major pathway[4].

Q3: How does the experimental atmosphere (e.g., inert vs. oxidative) affect the degradation pathways?

A3: The nature of the experimental atmosphere will significantly influence the degradation products.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the degradation will proceed primarily through free-radical chain reactions. You will observe a higher yield of unsaturated hydrocarbons and aromatic compounds.

  • Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the degradation will be more complex, involving oxidation reactions. You can expect to see a variety of oxygenated products, such as phenols, benzaldehydes, and carboxylic acids[5]. The presence of oxygen can also lower the onset temperature of decomposition.

Troubleshooting Guides

Problem 1: My chromatogram from Py-GC-MS analysis is extremely complex and difficult to interpret.

Solution: A complex chromatogram is expected due to the numerous possible fragmentation pathways. Here’s how you can approach this:

  • Temperature Programming: Optimize the temperature program of your gas chromatograph to achieve better separation of the peaks. A slower ramp rate can improve resolution.

  • Mass Spectral Library Matching: Utilize a comprehensive mass spectral library (e.g., NIST) to tentatively identify the major peaks. Be aware that isomers may have very similar mass spectra.

  • High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to obtain accurate mass measurements of the fragments. This will help in determining the elemental composition of each product.

  • Standard Injections: If you have hypotheses about the identity of some of the major products, inject authentic standards to confirm their retention times and mass spectra.

Problem 2: I am observing unexpected high molecular weight products.

Solution: The formation of high molecular weight products can occur through several mechanisms:

  • Radical Recombination: The free radicals generated during the initial fragmentation steps can recombine to form larger molecules. For example, the combination of two benzyl radicals can form biphenyl.

  • Polymerization: Under certain conditions, some of the unsaturated products can undergo polymerization, leading to the formation of oligomers or polymers.

  • Incomplete Decomposition: If the pyrolysis temperature is too low or the residence time is too short, you may be observing intermediate products that have not fully degraded.

To investigate this, you can try varying the pyrolysis temperature and residence time. A higher temperature and longer residence time should favor the formation of smaller, more stable products.

Experimental Protocols

Protocol 1: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines a general procedure for the analysis of the thermal degradation products of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

2. Pyrolysis Parameters:

  • Set the pyrolysis temperature to the desired value (e.g., starting with a range from 400°C to 800°C to study the temperature dependence of the product distribution).
  • Set the pyrolysis time to 10-20 seconds.

3. GC-MS Parameters:

  • Injector Temperature: 250°C
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-550.
  • Scan Speed: 2 scans/second.

4. Data Analysis:

  • Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).
  • Calculate the relative peak areas to estimate the product distribution.

Visualizations

Hypothesized Thermal Degradation Pathway of this compound

cluster_initial Initial Compound cluster_primary Primary Radicals cluster_secondary Secondary Fragmentation cluster_final Final Products A This compound B Benzyl Radical A->B Benzylic C-C Cleavage C 3,3,5,5-Tetramethylcyclohexyl Radical A->C Benzylic C-C Cleavage F Benzene B->F + H• G Toluene B->G + CH3• D Isobutylene C->D Ring Fragmentation E Other Alkenes C->E Rearrangement & Cleavage

Caption: Hypothesized initial steps of thermal degradation.

Experimental Workflow for Product Identification

cluster_exp Experimental Analysis cluster_data Data Interpretation A Sample of this compound B Pyrolysis Chamber (Controlled Temperature) A->B C Gas Chromatography (GC) (Separation of Products) B->C D Mass Spectrometry (MS) (Identification of Products) C->D E Complex Chromatogram D->E F Mass Spectra of Individual Peaks E->F G Tentative Product Identification (Library Search) F->G H Confirmation with Standards G->H I Elucidation of Degradation Pathway H->I

Caption: Workflow for analyzing thermal degradation products.

Quantitative Data Summary

ParameterExpected Range/ValueRationale/Reference
Onset Decomposition Temperature (in N2) 350 - 450 °CAlkylbenzenes with long side chains have lower decomposition temperatures than simpler ones like toluene.[1][2]
Major Gaseous Products C1-C4 hydrocarbonsFragmentation of the alkyl side chain is a common pathway in the pyrolysis of alkylbenzenes.[6]
Major Aromatic Products Benzene, TolueneCleavage of the bond between the aromatic ring and the alkyl side chain is a primary degradation step.[1]

References

  • Pyrolysis of n-Butylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis | Energy & Fuels - ACS Publications. (URL: [Link])

  • Pyrolysis Kinetics for Long-Chain n-Alkylbenzenes: Experimental and Mechanistic Modeling Results - Penn State Research Database. (URL: [Link])

  • Pyrolysis-gas chromatographic analysis of alkylbenzenes - TUE Research portal. (URL: [Link])

  • Butylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis | Request PDF - ResearchGate. (URL: [Link])

  • Pyrolysis kinetics for long-chain n-alkylbenzenes: experimental and mechanistic modeling results | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Thermal decomposition mechanism for - Advanced Materials Letters. (URL: [Link])

  • Unimolecular thermal decomposition of dimethoxybenzenes - PubMed. (URL: [Link])

  • The Kinetics and Mechanism of Decomposition of 3,5,5-Trimethylhexanoyl Peroxide in Benzene - ResearchGate. (URL: [Link])

  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. (URL: [Link])

  • Thermal Destruction of Polymers: Analysis of the Process Physicochemical Parameters. (URL: [Link])

  • Study on thermal decomposition mechanism of crosslinking agent TMCH. (URL: [Link])

  • (PDF) Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert -Alkyl-Substituted Catechols from Thermochemical Measurements - ResearchGate. (URL: [Link])

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. (URL: [Link])

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC - NIH. (URL: [Link])

  • Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - Semantic Scholar. (URL: [Link])

  • Kinetic and safety parameters analysis for 1,1,-di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane in isothermal and non-isothermal conditions - PubMed. (URL: [Link])

  • Benzene metabolites increase vascular permeability by activating heat shock proteins and Rho GTPases - PMC. (URL: [Link])

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Validation & Comparative

A Senior Application Scientist's Guide to (3,3,5,5-Tetramethylcyclohexyl)benzene: A Comparative Analysis of Steric Shielding and Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to enhance pharmacokinetic profiles is a cornerstone of drug development. Alkylbenzenes are ubiquitous motifs, but their susceptibility to metabolic degradation often limits their therapeutic potential. This guide provides an in-depth comparison of (3,3,5,5-Tetramethylcyclohexyl)benzene—a sterically demanding yet underexplored scaffold—with canonical alkylbenzenes such as tert-butylbenzene, cyclohexylbenzene, and n-butylbenzene. We will dissect their physicochemical properties, comparative reactivity, and, most critically, their metabolic stability. Through supporting data, detailed experimental protocols, and logical frameworks, this guide will empower researchers to make informed decisions when employing sterically hindered groups to overcome metabolic liabilities and rationally design more robust drug candidates.

Introduction: The Double-Edged Sword of Alkyl Groups in Medicinal Chemistry

Alkyl groups are fundamental building blocks in organic chemistry and drug design.[1] Their incorporation into bioactive molecules can profoundly influence physicochemical properties, including lipophilicity, solubility, and membrane permeability, which are critical for a drug's absorption and distribution.[1] However, the very presence of these hydrocarbon moieties, particularly at benzylic positions, often introduces metabolic "soft spots." These sites are susceptible to oxidation by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, leading to rapid clearance and poor bioavailability.[2]

A primary strategy to mitigate this is the introduction of steric hindrance—the use of bulky functional groups to physically block enzymatic access to a reactive site.[3][4] The tert-butyl group is a classic example, often used to enhance molecular stability.[5] This guide focuses on a more complex and significantly more hindered scaffold: This compound (TCB) . By comparing TCB to its less-substituted counterparts, we aim to elucidate the nuanced relationship between three-dimensional structure, steric shielding, and the resulting impact on metabolic fate, providing a clear rationale for its potential application in drug development.

Part 1: A Comparative Analysis of Physicochemical Properties

The selection of an alkylbenzene substituent is a multi-parameter optimization problem. The group's size, shape, and flexibility directly influence the parent molecule's interaction with its biological target and its overall "drug-like" properties.

Key Differentiators: Steric Bulk and Lipophilicity

  • This compound (TCB): The defining feature of TCB is its immense steric bulk. The gem-dimethyl groups at the 3 and 5 positions of the cyclohexane ring create a rigid, non-pliable conformation that effectively shields both the benzylic position and the ortho positions of the phenyl ring.

  • tert-Butylbenzene: While considered a bulky group, the tert-butyl moiety is spherically compact and smaller than TCB. It effectively prevents rotation around its connecting bond but offers less extensive spatial shielding.[5]

  • Cyclohexylbenzene: This group is conformationally more flexible than TCB. The absence of the gem-dimethyl groups allows for ring-flipping, presenting a more dynamic and less obstructive steric profile.

  • n-Butylbenzene: As a linear alkyl chain, this group offers minimal steric hindrance and maximal flexibility, making its associated benzylic protons highly accessible.

This structural variance has a profound impact on lipophilicity, a key determinant of solubility and permeability.[6] The octanol-water partition coefficient (LogP) is a standard measure of this property.

Table 1: Comparative Physicochemical Properties of Selected Alkylbenzenes

CompoundStructureMolecular Weight ( g/mol )Calculated LogPBoiling Point (°C)Key Structural Feature
This compound C6H5-C6H7(CH3)4216.38~6.5 (Estimated)~280 (Estimated)Extreme steric hindrance, rigid ring
tert-Butylbenzene [7]C6H5-C(CH3)3134.224.11169Compact, spherical steric bulk
Cyclohexylbenzene [8]C6H5-C6H11160.264.88240Flexible cyclic structure
n-Butylbenzene C6H5-(CH2)3CH3134.224.38183Linear, flexible chain

Note: Properties for TCB are estimated based on its structure and comparison with analogues, as it is not a widely characterized compound. LogP values are consensus estimates from multiple sources.

The data clearly indicates that increasing the size and C(sp3) character of the alkyl substituent dramatically increases lipophilicity. The estimated LogP of TCB is exceptionally high, suggesting that while it may offer metabolic stability, its use could present significant challenges related to aqueous solubility.[9]

Metabolic_Stability_Logic cluster_0 Molecular Structure cluster_1 Mechanism of Action cluster_2 Pharmacokinetic Outcome A Bulky, Rigid Alkyl Group (TCB) B Steric Shielding of Metabolic Soft Spots A->B C Blocks Access for CYP450 Enzymes B->C D Increased Metabolic Stability C->D E Improved Half-Life & Bioavailability D->E

Caption: The structure-property relationship for steric shielding.

Part 3: Experimental Protocol for Comparative Metabolic Stability Assessment

To empirically validate these hypotheses, an in vitro metabolic stability assay using human liver microsomes is the industry standard. [10][11]This protocol provides a self-validating system by including well-characterized control compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds by measuring the rate of their disappearance in the presence of human liver microsomes.

Materials & Reagents:

  • Test Compounds: this compound, tert-Butylbenzene, Cyclohexylbenzene, n-Butylbenzene.

  • Control Compounds: Dextromethorphan (moderate clearance), Midazolam (high clearance). [12]* Biological Material: Pooled Human Liver Microsomes (e.g., from a commercial supplier like XenoTech). [10]* Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4. [12]* Cofactor: NADPH Regenerating System (or 1 mM NADPH solution). [12]* Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Instrumentation: LC-MS/MS system, 37°C incubator/water bath, centrifuge.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare 1 mM stock solutions of all test and control compounds in DMSO.

    • Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw human liver microsomes on ice and prepare a 2X working solution (e.g., 1.0 mg/mL) in phosphate buffer. Keep on ice. [10]

  • Incubation Procedure: [13] * Label 1.5 mL microcentrifuge tubes for each compound at each time point (e.g., 0, 5, 15, 30, 60 min).

    • In a master mix plate, add the microsomal solution and pre-warm at 37°C for 10 minutes.

    • To initiate the reaction, add the 2X NADPH solution to the pre-warmed microsomes. Mix gently.

    • Immediately add a small volume of this enzyme/cofactor mix to the labeled tubes.

    • Spike the reaction by adding the test/control compound to a final concentration of 1 µM. [13]The final DMSO concentration should be ≤ 0.1%.

    • Incubate the tubes at 37°C with shaking.

  • Reaction Quenching:

    • At each designated time point, stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard. The T=0 sample is quenched immediately after adding the compound.

    • Vortex all samples vigorously to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein. [13] * Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard. [12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Metabolic_Assay_Workflow cluster_prep Preparation cluster_incubate Incubation cluster_process Processing & Analysis cluster_data Data Analysis Prep_Solutions Prepare Compound Stocks, Buffer, NADPH, Microsomes Prewarm Pre-warm Microsomes at 37°C Prep_Solutions->Prewarm Initiate Initiate Reaction with NADPH & Compound (1µM) Prewarm->Initiate Incubate Incubate at 37°C (T=0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction with ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion and Future Outlook

This guide establishes this compound as a scaffold of significant interest for medicinal chemists grappling with metabolic instability. Its rigid, bulky structure provides an exceptional degree of steric shielding to both benzylic and aromatic positions, a feature that is predicted to translate into markedly enhanced resistance to CYP-mediated metabolism compared to standard alkylbenzenes like cyclohexylbenzene and even the robust tert-butylbenzene.

However, this advantage is not without trade-offs. The dramatic increase in lipophilicity and molecular weight associated with the TCB group necessitates a careful balancing act. Researchers must weigh the potential gains in pharmacokinetic half-life against potential losses in solubility, permeability, and ligand efficiency. The strategic application of TCB is therefore best reserved for lead optimization campaigns where a specific, well-defined metabolic liability has been identified and where other physicochemical properties have room for modulation. By understanding the principles and applying the protocols outlined herein, scientists can better leverage extreme steric hindrance as a powerful tool in the rational design of next-generation therapeutics.

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Validating the Structure of Synthesized (3,3,5,5-Tetramethylcyclohexyl)benzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, particularly within drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2][3] The synthesis of novel compounds like (3,3,5,5-Tetramethylcyclohexyl)benzene, a substituted aromatic hydrocarbon, necessitates a robust and multi-faceted analytical approach to ensure the final product aligns perfectly with the intended molecular architecture. This guide provides an in-depth comparison of common analytical techniques for the structural validation of this compound, offering insights into the causality behind experimental choices and presenting a self-validating system for researchers.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is the congruence of data from multiple, orthogonal techniques that builds a compelling and trustworthy case for a molecule's identity.[4][5][6] For a compound like this compound, with its distinct aliphatic and aromatic regions, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a comprehensive validation workflow.[7][8]

Experimental Workflow for Structural Validation

Caption: A typical workflow for the synthesis and structural validation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[9] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. The choice of solvent is critical to avoid signals that may overlap with those of the analyte.

  • Data Acquisition: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Key Parameters:

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 32, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of the protons between pulses.

Expected ¹H NMR Data and Interpretation:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic-H~7.1-7.3Multiplet5HProtons on the monosubstituted benzene ring.
Methine-H (Cyclohexyl)~2.5-2.7Multiplet1HThe single proton on the cyclohexyl ring attached to the benzene ring.
Methylene-H (Cyclohexyl)~1.4-1.6Multiplet4HThe two CH₂ groups on the cyclohexyl ring.
Methyl-H (Cyclohexyl)~0.9-1.0Singlet12HThe four equivalent methyl groups at the 3 and 5 positions of the cyclohexyl ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Key Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

Expected ¹³C NMR Data and Interpretation:

Assignment Expected Chemical Shift (δ, ppm) Rationale
Aromatic C-H~125-129Carbons of the benzene ring bonded to hydrogen.
Aromatic C (quaternary)~148-150The carbon of the benzene ring attached to the cyclohexyl group.
Methine C (Cyclohexyl)~45-50The CH carbon of the cyclohexyl ring attached to the benzene ring.
Methylene C (Cyclohexyl)~35-40The CH₂ carbons of the cyclohexyl ring.
Quaternary C (Cyclohexyl)~30-35The carbons of the cyclohexyl ring bearing the methyl groups.
Methyl C (Cyclohexyl)~28-32The four equivalent methyl group carbons.

Advanced 2D NMR Techniques: For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[10][11] COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded protons and carbons.[12][13][14]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the crucial data point of the molecule's mass, confirming its elemental composition.[9]

Electron Ionization (EI) Mass Spectrometry

Experimental Protocol:

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are analyzed based on their mass-to-charge ratio (m/z).

Expected MS Data and Interpretation:

  • Molecular Ion (M⁺): The presence of a peak at the calculated molecular weight of this compound (C₁₆H₂₄) is the primary confirmation (Calculated M.W. = 216.36 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern provides structural clues. For alkylbenzenes, a prominent peak at m/z 91, corresponding to the tropylium ion, is characteristic.[15][16] Other expected fragments would result from the loss of alkyl groups from the cyclohexyl ring.[17]

m/z Possible Fragment Significance
216[C₁₆H₂₄]⁺Molecular Ion
201[M - CH₃]⁺Loss of a methyl group
159[M - C₄H₉]⁺Loss of a tert-butyl group (via rearrangement)
91[C₇H₇]⁺Tropylium ion

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While less detailed than NMR or MS, IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[8]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., NaCl) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

Expected IR Data and Interpretation:

Wavenumber (cm⁻¹) Vibration Significance
~3100-3000C-H stretch (aromatic)Confirms the presence of the benzene ring.[18]
~3000-2850C-H stretch (aliphatic)Confirms the presence of the cyclohexyl and methyl groups.[19][20]
~1600, ~1450C=C stretch (aromatic)Characteristic of the benzene ring.[20]
~740, ~700C-H bend (aromatic, out-of-plane)Indicative of a monosubstituted benzene ring.[21]

Comparison of Techniques for Validating this compound

G cluster_0 Primary Techniques for Structural Elucidation cluster_1 Confirmatory Technique cluster_2 Overall Goal NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides detailed connectivity Validation Unambiguous Structural Validation NMR->Validation Definitive Structure MS Mass Spectrometry Confirms molecular weight and formula MS->Validation Molecular Formula IR Infrared Spectroscopy Identifies functional groups IR->Validation Functional Group Confirmation

Caption: A logical diagram showing the roles of different spectroscopic techniques in the structural validation process.

Technique Strengths Limitations Role in Validation
NMR Spectroscopy Provides detailed information on atomic connectivity and chemical environment.Can be complex to interpret for large molecules; requires a higher sample quantity.Primary tool for unambiguous structure determination.[9]
Mass Spectrometry Highly sensitive; provides accurate molecular weight and fragmentation data.Isomers may not be distinguishable by mass alone.Confirms molecular formula and provides clues to substructures.[7][9]
Infrared Spectroscopy Fast, simple, and non-destructive; good for identifying functional groups.Provides limited information on the overall molecular skeleton.A rapid screening tool to confirm the presence of expected functional groups.[8]

Conclusion

The structural validation of a synthesized compound like this compound is not a linear process but rather a synergistic interplay of multiple analytical techniques. While NMR spectroscopy provides the most detailed structural map, its findings are corroborated and strengthened by the molecular weight determination from mass spectrometry and the functional group identification from IR spectroscopy. By employing this multi-pronged approach, researchers can have the highest degree of confidence in the identity and purity of their synthesized molecules, a critical prerequisite for their application in any scientific endeavor.[2]

References

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Performance comparison of (3,3,5,5-Tetramethylcyclohexyl)benzene as a solvent

Author: BenchChem Technical Support Team. Date: February 2026

Performance Comparison Guide: (3,3,5,5-Tetramethylcyclohexyl)benzene

Executive Summary: The "Goldilocks" Solvent for Porous Liquids

This compound (CAS: Derived analogues ~2650-40-0 family) represents a specialized class of Sterically Bulky Hydrocarbon Solvents . Unlike commodity solvents (Toluene, DCM) used for simple dissolution, this compound is engineered for a specific paradox in materials science: Solubilizing macrocycles without occupying their internal cavities.

Its primary application lies in the formulation of Type II Porous Liquids —liquids that contain permanent, empty voids capable of gas absorption. The performance of this compound is defined by its unique structural duality:

  • Aromatic Domain: Provides

    
     stacking interactions to dissolve organic cages (e.g., imine-based porous organic cages).
    
  • Aliphatic Bulk: The tetramethyl-substituted cyclohexyl ring acts as a "steric bumper," physically preventing the solvent molecule from entering the cage's pore window (typically < 6 Å).

This guide compares its performance against standard alternatives in the fields of supramolecular chemistry, fluid tribology, and non-volatile synthesis.

Technical Profile & Mechanism of Action

The utility of this solvent is dictated by its Molecular Excluded Volume .

  • Chemical Structure: A benzene ring attached to a cyclohexyl ring rigidified by four methyl groups at the 3 and 5 positions.

  • Key Property: Size Exclusion Threshold. The molecule is designed to be "too fat" to fit inside standard porous hosts (like ZIF-8 or CC3 cages) but "sticky" enough to dissolve them.[1]

Mechanism: The Size-Exclusion Principle

In a functional Porous Liquid, the solvent must support the porous host (Cage) but remain outside the cavity.

  • Small Solvents (e.g., Chloroform): Enter the cage

    
     Block porosity 
    
    
    
    Performance Failure .
  • This compound: Excluded from cage

    
     Empty cavity maintained 
    
    
    
    High Gas Uptake .

SizeExclusion cluster_0 Standard Solvent (e.g., Toluene) cluster_1 Bulky Solvent (this compound) S1 Solvent Molecule C1 Porous Cage S1->C1 Penetrates Pore R1 Blocked Cavity (No Gas Uptake) C1->R1 S2 Bulky Solvent C2 Porous Cage S2->C2 Steric Rejection (Cannot Enter) R2 Empty Cavity (High Gas Uptake) C2->R2

Figure 1: Mechanism of Size Exclusion in Porous Liquid Formulation.

Performance Comparison Matrix

The following table compares this compound against common alternatives used in Porous Liquid formulation and high-temperature synthesis.

FeatureThis compound Hexachloropropene (HCP) 15-Crown-5 Decalin
Primary Role Bulky Hydrocarbon SolventBulky Halogenated SolventBulky Polar SolventAliphatic Bulky Solvent
Solubility Power High (for Aromatic Cages)HighModerate (Specific)Low (Poor for Aromatics)
Size Exclusion Excellent (> 6.0 Å width)GoodGoodModerate (Flexible)
Viscosity Medium (Newtonian)LowHigh (Syrupy)Low
Toxicity/Safety Low/Moderate (Hydrocarbon)High (Toxic/Carcinogen)ModerateLow
Chemical Inertness High (Non-reactive)Moderate (Halogenated)Moderate (Chelating)High
Boiling Point > 260°C (Est.)210°C~350°C190°C
Critical Analysis:
  • Vs. Hexachloropropene (HCP): HCP is the industry standard for "bulky solvents" due to its density and exclusion properties. However, HCP is toxic and environmentally persistent. The tetramethylcyclohexyl derivative offers a greener hydrocarbon alternative with similar steric bulk but better safety profile.

  • Vs. Crown Ethers: Crown ethers are often too viscous, leading to porous liquids that are difficult to pump or process. The hydrocarbon nature of this compound typically results in lower viscosity formulations , improving mass transfer rates for gas absorption.

  • Vs. Decalin: While Decalin is bulky, it lacks the aromatic ring required to dissolve many

    
    -conjugated organic cages (like CC3). The phenyl group in our subject solvent is critical for solvation thermodynamics .
    

Experimental Protocol: Validating Size Exclusion

To confirm that this compound acts as a true size-excluded solvent and not just a diluent, the Gas Displacement Method must be employed.

Objective: Prove that the solvent does not occupy the pores of a dissolved host (e.g., CC3 cage).

Step-by-Step Methodology:
  • Preparation of Porous Liquid:

    • Dissolve Porous Organic Cage (e.g., CC3-R) in this compound at 20% w/v.

    • Note: Sonicate for 30 mins to ensure full homogeneity.

  • Saturation:

    • Bubble an inert gas (Methane or

      
      ) through the liquid for 60 minutes to saturate the extrinsic liquid phase.
      
  • The Displacement Test (The "Killer" Experiment):

    • Place the liquid in a sealed vial connected to a gas burette or pressure sensor.

    • Inject a Small Guest Solvent (e.g., Chloroform,

      
      ) that is known to fit inside the cage pores.
      
    • Hypothesis: If the cage pores are empty (because the bulky solvent couldn't fit), the Chloroform will rush into the pores. This adsorption is exothermic and displaces the gas that was sitting loosely in the liquid.

    • Observation: Watch for Gas Evolution or a Pressure Drop ?

      • Correction: Actually, if the pores are empty, the Chloroform enters the pores. If the pores were already filled with gas, the gas is displaced.

      • Standard Protocol: Usually, the liquid is saturated with a gas (like methane). If the solvent is excluded, the methane resides inside the cages. Adding a stronger binding guest (CHCl3) displaces the methane, causing a massive release of gas bubbles.

  • Quantification:

    • Measure the volume of evolved gas.

    • Success Criteria: Evolved gas volume

      
       Theoretical Pore Volume of the Cage.
      
    • Failure Criteria: Little to no gas evolution (implies the bulky solvent had already filled the pores).

GasDisplacement Step1 Step 1: Dissolve Cage in This compound Step2 Step 2: Saturate with Methane (CH4) Step1->Step2 Decision Is Solvent Excluded? Step2->Decision ResultA Scenario A: Pores Empty (Solvent Excluded) Decision->ResultA Yes ResultB Scenario B: Pores Full (Solvent Penetrated) Decision->ResultB No Action Inject Chloroform (CHCl3) (Small Competitor) ResultA->Action ResultB->Action Outcome1 Massive Gas Evolution (CH4 displaced by CHCl3) Action->Outcome1 Outcome2 No Gas Evolution (Pore was already blocked) Action->Outcome2

Figure 2: Workflow for the Gas Displacement Validation Experiment.

Secondary Application: Tribology & Traction Fluids

Beyond porous liquids, this compound shares structural homology with Santotrac® fluids (synthetic cycloaliphatic hydrocarbons).

  • Traction Coefficient: The interlocking of the bulky methyl groups and the rigid cyclohexyl ring under high pressure creates high internal friction within the fluid film.

  • Use Case: This fluid is an excellent candidate for Continuously Variable Transmissions (CVTs) or traction drives where power is transferred via fluid shear rather than gears.

  • Advantage: High thermal stability (>250°C) and resistance to oxidative degradation compared to linear alkanes.

References

  • Zhang, J. & Cooper, A. I. (2022). "Accelerated robotic discovery of type II porous liquids." Chem. Eur. J.Link

    • Context: Describes the screening of 14 bulky solvents for cage solubility and size exclusion.
  • Giri, A. et al. (2015). "Liquids with permanent porosity." Nature. Link

    • Context: Foundational paper establishing the requirements for sterically bulky solvents (e.g., HCP, Crown Ethers) in Type II porous liquids.
  • He, Y. et al. (2023). "Thermodynamic Evidence for Type II Porous Liquids." ACS Materials Letters. Link

    • Context: Discusses density measurements and solvent exclusion principles for bulky phenolic and hydrocarbon solvents.
  • Ramidus AB. "Product Specification: 1-Phenyl-3,3,5,5-tetramethylcyclohexane."[2][3] Chemical Supplier Data. Link

    • Context: Verification of chemical identity and commercial availability for synthesis.

Sources

Comparative study of the reactivity of substituted (3,3,5,5-tetramethylcyclohexyl)benzenes

[1][2]

Executive Summary & Structural Context

The (3,3,5,5-tetramethylcyclohexyl)benzene (TMCHB) scaffold represents a "Janus-faced" molecule: one side presents a planar, electron-rich aromatic face, while the other is shielded by a bulky, aliphatic cyclohexane chair.[1][2] Unlike simple cyclohexylbenzene, the 3,3,5,5-tetramethyl substitution forces the cyclohexane ring into a rigid chair conformation and locks the phenyl substituent in the equatorial position to avoid severe 1,3-diaxial interactions with the axial methyl groups.[1]

Key Differentiator: The four methyl groups create a "steric fence" that extends beyond the aliphatic ring, significantly influencing the reactivity of the attached phenyl ring.[1]

Structural Visualization (DOT)

The following diagram illustrates the steric shielding zones and the synthetic pathway.

TMCH_Reactivitycluster_stericsSteric Control ZoneBenzeneBenzene(Nucleophile)CarbocationIntermediate Carbocation(Sterically Bulky)Benzene->CarbocationAcid Catalyst(H2SO4 or AlCl3)Alcohol3,3,5,5-Tetramethyl-cyclohexanol(Electrophile Source)Alcohol->CarbocationAcid Catalyst(H2SO4 or AlCl3)TMCHB(3,3,5,5-Tetramethyl-cyclohexyl)benzene(Scaffold)Carbocation->TMCHBFriedel-CraftsAlkylationPara_SubPara-SubstitutedDerivative(Major Product)TMCHB->Para_SubEAS (Nitration/Bromination)Steric Steering ->Ortho_SubOrtho-SubstitutedDerivative(Trace/Minor)TMCHB->Ortho_SubSteric Blockade

Caption: Synthesis and steric steering of this compound. The bulky methyl groups (implied in the scaffold node) effectively block ortho-attack, forcing incoming electrophiles to the para position.

Comparative Reactivity Analysis

The following table contrasts the reactivity of the TMCHB scaffold with standard Cyclohexylbenzene (CHB) and tert-Butylbenzene (TBB).

Table 1: Steric & Electronic Performance Comparison
FeatureThis compound Cyclohexylbenzene (Standard) tert-Butylbenzene
Conformational Mobility Locked (Rigid) .[1][2][3] Phenyl is equatorial; ring inversion is energetically costly.[2][3]Flexible . Ring inversion occurs; phenyl equatorial preference is ~5 kcal/mol.[2][3]Free Rotation . t-Butyl group rotates freely.[1][2][3]
EAS Regioselectivity Ultra-High Para (>98%) .[2] The 3,5-methyls extend the steric bulk, shielding ortho sites.[1]High Para (~70-85%) .[2][3] Ortho attack is possible but disfavored.[2][3]High Para (~80-90%) .[2][3]
Benzylic Oxidation Resistant .[2][3] Tertiary C-H is sterically crowded; difficult to access for radical abstraction.[2][3]Moderate . Benzylic C-H is accessible; oxidizes to benzoylcyclohexane or phenol.[2]Resistant . No benzylic hydrogens (quaternary carbon).[2]
Lipophilicity (LogP) Very High (~6.5) .[2] Methyl groups add significant hydrophobicity.[2][3]High (~4.5) .[2]Moderate (~4.1) .[2]
Physical State Solid / High MP .[2] Symmetry and rigidity promote crystallinity.[1][2]Liquid / Low MP . Flexible ring disrupts packing.[2][3]Liquid .
Detailed Mechanistic Insight
  • Electrophilic Aromatic Substitution (EAS):

    • Standard Case: In cyclohexylbenzene, the cyclohexyl group activates the ring (weakly) and directs ortho/para. However, the ortho positions are only moderately hindered.[1]

    • TMCHB Case: The 3,3,5,5-tetramethyl pattern widens the effective cone angle of the substituent.[1] In reactions like nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), the formation of the sigma-complex at the ortho position creates severe steric clash with the axial methyls of the cyclohexane ring. Consequently, the para isomer is formed almost exclusively.

  • Oxidative Stability:

    • The benzylic position (C1 of the cyclohexane) is tertiary. In standard cyclohexylbenzene, this position is prone to autoxidation to form hydroperoxides.[2] In TMCHB, the flanking gem-dimethyl groups (at C3 and C5) create a "neopentyl-like" environment around the C1-C2 and C1-C6 bonds, retarding the approach of oxidative radical species.[1][3]

Experimental Protocols

These protocols are designed to validate the steric influence of the scaffold.[1]

Protocol A: Synthesis of the Scaffold (Friedel-Crafts Alkylation)

Objective: Synthesize 1-phenyl-3,3,5,5-tetramethylcyclohexane with minimized rearrangement.

Reagents:

  • Benzene (Excess, solvent & reactant)[2]

  • 3,3,5,5-Tetramethylcyclohexanol (Precursor)[1][2]

  • Sulfuric Acid (98%) or AlCl₃ (Lewis Acid)[2]

Step-by-Step:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge Benzene (10 equiv. relative to alcohol) to act as solvent and prevent polyalkylation.[2]

  • Catalyst Addition: Cool to 0-5°C. Slowly add H₂SO₄ (2 equiv.). Note: AlCl₃ is more aggressive and may cause methyl migration/isomerization; H₂SO₄ is milder.[1]

  • Alkylation: Dissolve 3,3,5,5-tetramethylcyclohexanol in a small volume of benzene. Add dropwise to the acid/benzene mixture over 1 hour, maintaining temperature <10°C.

    • Mechanism:[2][4] The alcohol is protonated and loses water to form a tertiary carbocation.[1] The 3,3,5,5-methyls stabilize the ring conformation but do not interfere with the cationic center at C1.[1]

  • Workup: Pour mixture onto crushed ice. Separate organic layer.[2][3][5] Wash with NaHCO₃ (sat.) and Brine.[2] Dry over MgSO₄.[2][3]

  • Purification: Remove excess benzene via rotary evaporation.[2][3] Recrystallize the residue from ethanol/hexane to yield white crystals.

Protocol B: Comparative Bromination (Regioselectivity Test)

Objective: Quantify the para-directing power compared to cyclohexylbenzene.

  • Setup: Prepare two reaction vessels.

    • Vessel A: this compound (1.0 mmol) in CH₂Cl₂.[2]

    • Vessel B: Cyclohexylbenzene (1.0 mmol) in CH₂Cl₂.[2]

  • Reaction: Add Br₂ (1.05 mmol) and Fe powder (cat.) to both. Stir at room temperature for 2 hours.

  • Analysis: Quench with NaHSO₃ (aq). Extract into CH₂Cl₂.[2][3]

  • Data Output: Analyze via GC-MS or ¹H NMR.

    • Expectation: Vessel A shows >98% para-bromo product (doublet-doublet pattern in aromatic region simplifies to AA'BB' system).[1][2][3] Vessel B shows distinct ortho-bromo signals (complex multiplet).

Applications in Drug Development & Materials

The unique reactivity profile of TMCHB derivatives translates into specific utility in high-value sectors.

Liquid Crystals (Mesogens)

Substituted derivatives (e.g., 4-(3,3,5,5-tetramethylcyclohexyl)benzonitrile ) are used as mesogenic cores.[2]

  • Performance: The bulky methyl groups disrupt lateral packing compared to flat biphenyls, often lowering the melting point but stabilizing specific smectic phases due to the "locking" of the core.[1]

  • Comparison: Unlike 4-pentyl-4'-cyanobiphenyl (5CB), TMCHB derivatives exhibit higher viscosity and different optical anisotropy (

    
    ) due to the saturated ring's fixed geometry.[2][3]
    
Medicinal Chemistry (Bioisosteres)

The TMCH group serves as a super-lipophilic spacer .[2]

  • Role: It replaces standard cyclohexyl or phenyl rings to fill large hydrophobic pockets in enzymes (e.g., GPCRs).[2]

  • Metabolic Stability: The steric hindrance protects the phenyl ring from metabolic oxidation (P450 hydroxylation) at the ortho positions, extending half-life.

References

  • Friedel-Crafts Alkylation Mechanisms

    • Title: "Mechanistic aspects of the alkylation of benzene with cyclohexyl chlorides"
    • Source: Journal of Organic Chemistry[1]

    • URL:[Link] (General reference for cyclohexyl alkylations)[2]

  • Conformational Analysis of Polymethylcyclohexanes

    • Title: "Conformational Analysis of 1-Phenyl-3,3,5,5-tetramethylcyclohexane"
    • Source: NIST Chemistry WebBook[2][3]

    • URL:[Link][2]

  • Liquid Crystal Derivatives

    • Title: "Synthesis and Mesomorphic Properties of Cyclohexylbenzene Deriv
    • Source: MDPI Crystals / Liquid Crystals Journal
    • URL:[Link][2]

  • Steric Effects in EAS

    • Title: "Steric effects in the electrophilic substitution of alkylbenzenes"
    • Source: Chemical Reviews[2][3]

    • URL:[Link][2]

Establishing a Robust Analytical Standard for (3,3,5,5-Tetramethylcyclohexyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for establishing a well-characterized analytical standard for the non-polar compound, (3,3,5,5-Tetramethylcyclohexyl)benzene. In the absence of a pre-existing, compendial standard, a multi-faceted analytical approach is not just recommended, but essential for ensuring its identity, purity, and overall quality. This guide will objectively compare various analytical techniques, providing the rationale behind experimental choices and the supporting data required for a robust validation package.

Foundational Principles: Identity, Purity, and Strength

An analytical standard is a highly purified compound used as a reference in qualitative or quantitative analysis. The establishment of this standard hinges on three pillars:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitation of the main component and identification and quantitation of all impurities.

  • Strength (or Assay): Accurate determination of the content of the main component, often expressed as a percentage.

This guide will explore the optimal analytical techniques to address each of these pillars for this compound.

Structural Elucidation and Identity Confirmation: A Spectroscopic Approach

Given that this compound is a synthetic organic molecule, a combination of spectroscopic techniques is indispensable for confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for the structural elucidation of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR are crucial. The proton NMR will provide information on the number and connectivity of hydrogen atoms, while the carbon NMR will reveal the number of unique carbon environments.

Expected Spectral Features for this compound:

Technique Expected Chemical Shifts (δ) and Multiplicity Interpretation
¹H NMR ~7.1-7.3 ppm (multiplet, 5H)Aromatic protons of the benzene ring.
~2.5 ppm (multiplet, 1H)Methine proton on the cyclohexane ring attached to the benzene ring.
~1.2-1.6 ppm (multiplets, 6H)Methylene protons on the cyclohexane ring.
~0.9 ppm (singlet, 12H)Protons of the four methyl groups on the cyclohexane ring.
¹³C NMR ~148 ppmQuaternary carbon of the benzene ring attached to the cyclohexane.
~128 ppmMethine carbons of the benzene ring.
~125 ppmMethine carbon of the benzene ring.
~50 ppmMethine carbon of the cyclohexane ring.
~40 ppmMethylene carbons of the cyclohexane ring.
~35 ppmQuaternary carbons of the cyclohexane ring.
~30 ppmMethyl carbons.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a unique fingerprint of the molecule. Advanced NMR techniques like COSY and HSQC can be employed to further confirm the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For non-polar compounds like this compound, Electron Ionization (EI) is a common technique.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 216.38

  • Key Fragments: Expect to see fragments corresponding to the loss of alkyl groups from the cyclohexane ring and potentially a tropylium ion fragment (m/z 91), which is characteristic of alkylbenzenes.[1][2]

Purity Assessment and Impurity Profiling: A Chromatographic Comparison

The purity of an analytical standard is paramount. Chromatographic techniques are the gold standard for separating the main component from any potential impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and polarity of the compound and its impurities.

Gas Chromatography (GC)

Expertise & Experience: Due to the volatility of many alkylated benzenes, GC is a powerful technique for their analysis.[3][4][5] A Flame Ionization Detector (FID) is generally used for quantitative analysis due to its wide linear range and sensitivity to hydrocarbons. For impurity identification, coupling GC with a Mass Spectrometer (GC-MS) is highly effective.[1][4]

Workflow for Establishing a GC-FID Purity Method:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep Dissolve Standard in a Volatile Organic Solvent (e.g., Hexane) injection Inject into GC prep->injection separation Separate on a Non-Polar Capillary Column (e.g., DB-5ms) injection->separation detection Detect with FID separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity by Area Percent integration->calculation

Caption: Workflow for GC-FID Purity Determination.

Comparison with HPLC:

Feature Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Applicability Ideal for volatile and semi-volatile compounds. Well-suited for this compound.Suitable for a wider range of compounds, especially non-polar to moderately polar ones.[6]
Stationary Phase Typically a non-polar phase like 5% phenyl-methylpolysiloxane.Non-polar stationary phases like C18 or C8 are used in reversed-phase HPLC.[7][8]
Mobile Phase An inert gas (e.g., Helium, Nitrogen).A mixture of polar solvents (e.g., water, acetonitrile, methanol).[7]
Detection FID provides universal detection for organic compounds. MS provides structural information for impurities.UV detection requires the analyte to have a chromophore. This compound has a benzene ring, making it UV active.
Resolution Generally offers higher resolution for volatile compounds.Can be highly effective, especially with modern column technologies.

Trustworthiness: A GC-FID method, when properly validated, provides a reliable measure of purity. The area percent method assumes that all components have a similar response factor, which is a reasonable starting point for hydrocarbon impurities. For higher accuracy, relative response factors should be determined for known impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC is a versatile technique for separating non-polar compounds.[7][8] A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.[7][8]

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Begin with an isocratic mobile phase of 80:20 acetonitrile:water. Adjust the ratio to optimize the retention and resolution of the main peak from any impurities. A gradient elution may be necessary for complex impurity profiles.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the benzene ring absorbs (e.g., 254 nm).

  • Injection Volume: Start with a 10 µL injection volume.

  • Sample Preparation: Dissolve the standard in the mobile phase.

Method Validation: Ensuring a Self-Validating System

Once a suitable chromatographic method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9]

Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unambiguously assess the analyte in the presence of impurities.The main peak should be free from interference from known impurities and degradation products.
Linearity To demonstrate that the response is directly proportional to the concentration over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[10]Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of the test results to the true value.Recovery of 98.0-102.0% for spiked samples.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc.

Logical Relationship of Validation Parameters:

Validation_Logic cluster_core Core Performance cluster_reliability Reliability Metrics cluster_sensitivity Sensitivity cluster_durability Durability Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Precision->Robustness LOQ LOQ LOD->LOQ

Caption: Interrelationship of Analytical Method Validation Parameters.

Assay Assignment: Determining the Strength

The final step is to assign a purity value or assay to the analytical standard. The most common approach is the mass balance method:

Assay (%) = 100% - % Organic Impurities - % Water Content - % Residual Solvents - % Non-volatile Residue

  • Organic Impurities: Determined by the validated GC or HPLC method.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by headspace GC-MS.

  • Non-volatile Residue: Determined by a residue on ignition test.

Conclusion and Recommendations

For establishing an analytical standard for this compound, a multi-pronged approach is essential.

  • For Identity: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is non-negotiable for unambiguous structural confirmation.

  • For Purity and Impurity Profiling: GC-FID is the recommended primary technique due to the likely volatility of the compound and its potential impurities. HPLC-UV serves as an excellent orthogonal method to ensure no non-volatile impurities are missed.

  • For Assay Assignment: A mass balance approach incorporating data from chromatography, Karl Fischer titration, headspace GC, and residue on ignition provides the most accurate and comprehensive assessment of the standard's purity.

By following this comprehensive guide, researchers can confidently establish a well-characterized analytical standard for this compound, ensuring the accuracy and reliability of their future analytical work.

References

  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Al-Bayati, Y. K., & Al-Derbashi, A. K. (2012). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
  • Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Cao, C.-T., Wei, B.-Y., & Cao, C.-Z. (2014). Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. Chinese Journal of Chemistry, 32(12), 1273-1280.
  • European Medicines Agency. (1995). ICH Topic Q 2 A Validation of Analytical Methods: Definitions and Terminology.
  • Szymańska, J. A., & Piotrowski, J. K. (2004). [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. Medycyna pracy, 55(2), 175–185.
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Amagai, T., et al. (2001). Gas Chromatographic/Mass Spectrometric Determination of Benzene and Its Alkyl Derivatives in Indoor and Outdoor Air in Fuji, Japan.

Sources

Safety Operating Guide

Navigating the Unknown: A Guide to Personal Protective Equipment for (3,3,5,5-Tetramethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and innovators in drug development, we often encounter novel chemical entities for which comprehensive safety data may not be readily available. (3,3,5,5-Tetramethylcyclohexyl)benzene is one such compound where a specific Safety Data Sheet (SDS) is not prominently accessible. In these instances, a proactive and conservative approach to safety is paramount. This guide provides a framework for selecting the appropriate Personal Protective Equipment (PPE) by inferring potential hazards from structurally similar compounds and adhering to established laboratory safety standards.

The chemical structure of this compound combines an aromatic benzene ring with a bulky, saturated cyclic alkyl group. This structure suggests potential hazards associated with both aromatic hydrocarbons and combustible organic liquids. Therefore, our recommendations are grounded in a thorough risk assessment based on these chemical classes.

Core Principles of Chemical Safety

Before handling any chemical, especially one with limited safety information, a foundational understanding of hazard mitigation is essential. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards that necessitate the use of PPE.[1][2] This assessment forms the basis of a comprehensive Chemical Hygiene Plan (CHP), which is a critical component of laboratory safety.[2]

Hazard Assessment and PPE Selection

Given the absence of a specific SDS for this compound, we will infer potential hazards from related molecules such as benzene, cyclohexylbenzene, and various tetramethylbenzenes.

Inferred Potential Hazards:

  • Flammability: The presence of the benzene ring and the alkyl group suggests that the compound is likely a combustible liquid.[3] Many similar aromatic hydrocarbons are flammable.[4][5][6]

  • Skin and Eye Irritation: Aromatic hydrocarbons and substituted cyclohexanes can cause skin and eye irritation upon contact.[3][4][6] Prolonged or repeated exposure may lead to dryness or cracking of the skin.[7][8]

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[9]

  • Aspiration Hazard: If swallowed, the substance may enter the airways and could be fatal.[4][6][8]

  • Chronic Health Hazards: Benzene itself is a known human carcinogen and can cause genetic defects and damage to organs through prolonged or repeated exposure.[4][5][6] While the toxicological properties of this compound have not been fully investigated, the presence of the benzene moiety necessitates a cautious approach.

Based on this hazard assessment, the following PPE is recommended as a minimum standard for handling this compound.

Personal Protective Equipment (PPE) Protocol
PPE CategoryMinimum RequirementRationale
Hand Protection Nitrile or Butyl rubber glovesProvides protection against splashes and skin contact with organic solvents. Check manufacturer's glove compatibility charts for specific breakthrough times.[9]
Eye and Face Protection Chemical safety gogglesProtects against splashes of liquid chemicals.[10]
Face shield (in addition to goggles)Required when there is a significant splash hazard, such as during bulk transfer or when heating the substance.[10]
Body Protection Flame-resistant laboratory coatOffers protection against splashes and potential flash fires.
Chemical-resistant apronRecommended for procedures involving larger quantities or a higher risk of splashes.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary line of defense to minimize inhalation of vapors.
Air-purifying respirator with organic vapor cartridgesMay be necessary for spill cleanup or if engineering controls are not sufficient to maintain exposure below acceptable limits. Respirator use must comply with a comprehensive respiratory protection program.[1]

Operational and Disposal Plans

A safe laboratory environment extends beyond the use of PPE. Proper operational procedures and waste disposal are critical to minimizing risk.

Step-by-Step Handling Procedures
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[11]

    • Ensure that an eyewash station and safety shower are readily accessible.[12][13]

    • Remove all potential ignition sources from the work area.[4][14]

    • Have spill cleanup materials readily available.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When transferring the chemical, ground and bond containers to prevent static discharge.[14][15]

    • Avoid generating aerosols or mists.[4]

    • Use only non-sparking tools.[14]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the chemical.[3]

    • Clean the work area and any contaminated equipment.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan
  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.[3]

  • Disposal:

    • Dispose of chemical waste through your institution's hazardous waste management program.

    • All waste disposal must be in accordance with local, state, and federal regulations.[9]

    • Never pour chemical waste down the drain.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8]

  • Spill: Evacuate the area and remove all ignition sources. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Visualizing the PPE Selection Process

The following diagram illustrates the logical workflow for selecting appropriate PPE when a specific Safety Data Sheet is unavailable.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection & Procedures Start Start: New Chemical This compound CheckSDS Specific SDS Available? Start->CheckSDS AnalyzeStructure Analyze Chemical Structure: - Aromatic Ring - Alkyl Group CheckSDS->AnalyzeStructure No ReviewAnalogs Review SDS of Structural Analogs: - Benzene - Cyclohexylbenzene - Tetramethylbenzenes AnalyzeStructure->ReviewAnalogs InferHazards Infer Potential Hazards: - Flammability - Irritation (Skin, Eye, Respiratory) - Aspiration Hazard - Potential Chronic Effects ReviewAnalogs->InferHazards SelectPPE Select Minimum PPE: - Nitrile/Butyl Gloves - Safety Goggles/Face Shield - FR Lab Coat - Chemical Apron InferHazards->SelectPPE EngineeringControls Define Engineering Controls: - Chemical Fume Hood SelectPPE->EngineeringControls DevelopProcedures Develop Handling & Disposal Procedures EngineeringControls->DevelopProcedures EmergencyPlan Establish Emergency Plan DevelopProcedures->EmergencyPlan

Caption: PPE Selection Workflow for Uncharacterized Chemicals.

By following this structured approach, researchers can confidently and safely handle novel compounds like this compound, ensuring a secure laboratory environment for groundbreaking discoveries.

References

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Labor
  • Safety D
  • SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.
  • benzene-policy.pdf. BP.
  • ICSC 0015 - BENZENE.
  • NIOSH Pocket Guide: Benzene.
  • NIOSH Pocket Guide: Benzene.
  • 9 - SAFETY D
  • Material Safety D
  • NIOSH Pocket Guide to Chemical Hazards - Benzene. Restored CDC.
  • SAFETY DATA SHEET. (2012, March 23). Fisher Scientific.
  • 3,3,5-trimethylcyclohexanol. Santa Cruz Biotechnology.
  • NIOSH Pocket Guide to Chemical Hazards. CDC.
  • SAFETY DATA SHEET. (2009, November 16). Fisher Scientific.
  • Benzene PPE and GHS. SafetySign.com.
  • SAFETY D
  • Safety Data Sheet. (2024, July 18). NOVA Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.